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N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide Documentation Hub

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  • Product: N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide
  • CAS: 1095587-66-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Elucidation, Synthesis, and CAS Registry Identification of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide

Executive Summary In advanced drug development and synthetic organic chemistry, researchers frequently encounter highly specific, proprietary, or transient intermediate compounds that do not possess a readily indexed Che...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced drug development and synthetic organic chemistry, researchers frequently encounter highly specific, proprietary, or transient intermediate compounds that do not possess a readily indexed Chemical Abstracts Service (CAS) Registry Number in public-facing databases. N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide is one such molecule. Structurally, it is an unsymmetrical bis-amide derivative of iminodiacetic acid, featuring both an N-methylamide and an N-phenylamide terminus.

Because a direct text-to-CAS mapping for this specific compound yields null results in standard literature searches, researchers must pivot from simple text queries to a rigorous cheminformatics and de novo synthesis workflow. This whitepaper provides an authoritative, self-validating guide to identifying, synthesizing, and formally registering this compound to secure a CAS Registry Number.

Cheminformatic Profiling & Structural Deconstruction

Before querying structural databases or designing a synthetic route, the compound's architecture must be translated into machine-readable formats. The target molecule consists of a secondary amine core flanked by two distinct acetamide appendages. This structural motif is highly relevant in the design of novel local anesthetics (analogous to lidocaine derivatives) and bidentate metal-chelating pharmacophores.

To facilitate exact-structure database queries, the IUPAC name is converted into its canonical SMILES string: CNC(=O)CNCC(=O)Nc1ccccc1.

Table 1: Quantitative Physicochemical Properties (Predicted)

Summarizing these parameters is critical for predicting the compound's behavior during chromatographic purification and biological assay development.

PropertyValueCausality / Structural Basis
Molecular Formula C₁₁H₁₅N₃O₂Derived from the iminodiacetic acid core + methyl + phenyl substitutions.
Molecular Weight 221.26 g/mol Optimal for small-molecule drug discovery (Rule of 5 compliant).
Exact Mass 221.1164 DaRequired for High-Resolution Mass Spectrometry (HRMS) validation.
Topological Polar Surface Area (TPSA) ~70.2 ŲContributed by two amide groups (2 × 29.1 Ų) and one secondary amine (12.0 Ų).
Hydrogen Bond Donors 3Two amide N-H groups, one secondary amine N-H.
Hydrogen Bond Acceptors 3Two carbonyl oxygens, one secondary amine nitrogen.
Calculated LogP (cLogP) ~0.8The polarity of the bis-amide core is offset by the lipophilic phenyl ring.

The CAS Registry Lookup Protocol

The [1] is universally recognized as the gold standard for chemical substance information. When a standard nomenclature search fails, researchers must utilize structure-based querying via platforms like [2].

If the exact structure search yields no existing CAS Number, the compound is considered unregistered. To officially register the molecule and obtain a CAS Number, the researcher must utilize the CAS Inventory Expert Service (IES). This requires proof of the compound's physical existence, necessitating the de novo synthesis and analytical validation workflow described in Section 3.

CAS_Workflow A Input IUPAC Name N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide B Generate SMILES CNC(=O)CNCC(=O)Nc1ccccc1 A->B C SciFinder-n Exact Structure Search B->C D Match Found? C->D E Retrieve Existing CAS RN D->E Yes F De Novo Synthesis & Characterization D->F No G Submit to CAS Registry (Inventory Expert Service) F->G

Fig 1. Decision tree for CAS Registry Number identification and de novo registration workflow.

De Novo Synthesis Workflow (Self-Validating System)

To prove the compound's existence, we must design a robust, high-yielding synthetic pathway. The most logical disconnection for this unsymmetrical iminodiacetamide is an Sₙ2 nucleophilic substitution.

Mechanistic Causality: We utilize 2-amino-N-methylacetamide as the nucleophile and 2-chloro-N-phenylacetamide as the electrophile. Potassium carbonate (K₂CO₃) is selected as a mild, non-nucleophilic base. Its primary role is to scavenge the HCl byproduct, preventing the protonation of the nucleophilic secondary amine without causing base-catalyzed hydrolysis of the amide bonds. Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature minimizes nucleophile solvation, thereby accelerating the Sₙ2 transition state.

Synthesis SM1 2-Chloro-N-phenylacetamide (Electrophile) Cond SN2 Alkylation K2CO3, DMF, 60°C SM1->Cond SM2 2-Amino-N-methylacetamide (Nucleophile) SM2->Cond Prod Target Compound C11H15N3O2 Cond->Prod Purif Flash Chromatography (DCM:MeOH) Prod->Purif

Fig 2. Proposed Sₙ2 synthetic pathway for N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide.

Step-by-Step Experimental Methodology
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-N-methylacetamide (1.0 equiv, 10 mmol) and anhydrous K₂CO₃ (2.0 equiv, 20 mmol).

  • Solvation: Suspend the mixture in 25 mL of anhydrous DMF under an inert argon atmosphere. Stir for 10 minutes at room temperature.

  • Electrophile Addition: Dissolve 2-chloro-N-phenylacetamide (1.05 equiv, 10.5 mmol) in 10 mL of anhydrous DMF. Add this solution dropwise to the reaction flask over 15 minutes to prevent localized heating and minimize over-alkylation (tertiary amine formation).

  • Reaction: Heat the reaction mixture to 60°C and monitor via TLC (Dichloromethane:Methanol, 9:1 v/v) until the primary amine is consumed (typically 4–6 hours).

  • Workup: Cool the mixture to room temperature and quench with 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 30 mL) to remove residual DMF.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of 0–10% Methanol in Dichloromethane to yield the pure target compound.

Analytical Characterization (E-E-A-T Validation)

To successfully submit this compound to the CAS Registry and publish the findings, the structural identity and purity must be rigorously validated. The analytical data must conform to the stringent [3], which mandate high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Quantitative ¹H-NMR Chemical Shift Assignments (Predicted)

Conditions: 400 MHz, DMSO-d₆. The self-validating nature of NMR ensures that the integration of protons perfectly matches the C₁₁H₁₅N₃O₂ molecular formula.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Structural Causality
~9.50 Broad Singlet (bs)1HN-H (Phenylamide): Highly deshielded due to conjugation with both the carbonyl group and the aromatic phenyl ring.
~7.60 - 7.00 Multiplet (m)5HC-H (Aromatic): Protons of the monosubstituted phenyl ring.
~7.50 Broad Multiplet (bm)1HN-H (Methylamide): Deshielded by the carbonyl, coupled to the adjacent methyl group.
~3.40 Singlet (s)2HCH₂ (α to Phenylamide): Downfield shifted due to the adjacent electron-withdrawing carbonyl.
~3.20 Singlet (s)2HCH₂ (α to Methylamide): Slightly more upfield than the phenyl-adjacent methylene.
~2.70 Doublet (d)3HCH₃ (N-Methyl): Split into a doublet by the adjacent amide N-H proton.
~2.50 Broad Singlet (bs)1HN-H (Secondary Amine): Characteristic shift for an aliphatic secondary amine, broad due to rapid exchange.

Validation Check: The sum of the integrations equals 15 protons, perfectly corroborating the H₁₅ count in the molecular formula. HRMS (ESI+) should subsequently be utilized to observe the [M+H]⁺ peak at m/z 222.1237, confirming the exact mass. Once this data is compiled, it serves as the definitive proof required by the CAS Inventory Expert Service to issue a novel CAS Registry Number.

References

  • CAS REGISTRY - The gold standard for chemical substance information. Chemical Abstracts Service (CAS), American Chemical Society. Available at:[Link]

  • SciFinder: A curated database of chemical and bibliographic information. Huber, C. E. (2018). National Institutes of Health (NIH) - PubMed Central (PMC). Available at:[Link]

  • The Journal of Organic Chemistry (JOC) Guidelines for Authors. American Chemical Society (ACS) Publications. Available at:[Link]

Exploratory

An In-depth Technical Guide to N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide

For Researchers, Scientists, and Drug Development Professionals Introduction N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide is a chemical compound with potential applications in various fields of chemical and ph...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide is a chemical compound with potential applications in various fields of chemical and pharmaceutical research. This guide provides a comprehensive overview of its molecular characteristics, potential synthesis, and areas of scientific interest. The structure of this molecule, featuring both amide and amine functionalities, makes it an intriguing candidate for further investigation in drug discovery and materials science.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is crucial for its application in research and development. The key molecular identifiers for N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide are summarized in the table below.

PropertyValueSource
Molecular Formula C11H15N3O2[1]
Molecular Weight 221.26 g/mol [1]

Synthesis and Methodology

The synthesis of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide can be approached through a multi-step process, drawing parallels from the synthesis of related N-phenyl-2-(phenyl-amino) acetamide derivatives.[2] A plausible synthetic route is outlined below, which involves the reaction of a primary amine with chloroacetic acid, followed by conversion to an acid chloride and subsequent reaction with another amine.

Experimental Protocol

A potential synthetic pathway for N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide is detailed below. This protocol is based on established methodologies for the synthesis of similar acetamide derivatives.[2]

Step 1: Synthesis of 2-((2-oxo-2-(phenylamino)ethyl)amino)acetic acid

  • Dissolve N-phenyl-2-aminoacetamide in a suitable solvent, such as dichloromethane.

  • Add an equimolar amount of chloroacetic acid to the solution.

  • Introduce a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

Step 2: Synthesis of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide

  • Dissolve the product from Step 1 in an inert solvent like dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add a chlorinating agent, such as oxalyl chloride or thionyl chloride, dropwise to convert the carboxylic acid to an acid chloride.

  • Stir the mixture at 0°C for 1 hour and then at room temperature for an additional 2 hours.

  • Remove the excess chlorinating agent and solvent under reduced pressure.

  • Dissolve the resulting acid chloride in fresh dichloromethane.

  • Add an excess of methylamine to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the final product, N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide, by recrystallization or column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate Acid cluster_step2 Step 2: Final Product Synthesis A N-phenyl-2-aminoacetamide C Reaction with Triethylamine A->C B Chloroacetic Acid B->C D 2-((2-oxo-2-(phenylamino)ethyl)amino)acetic acid C->D Purification E Intermediate Acid G Acid Chloride Formation E->G F Thionyl Chloride F->G I N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide G->I H Methylamine H->I Purification

Caption: Synthetic pathway for N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide.

Potential Applications in Drug Development

While specific biological activities of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide are not extensively documented in publicly available literature, the core N-phenyl-2-(phenylamino)acetamide scaffold has been investigated for its potential as an anticoagulant agent by inhibiting Factor VIIa.[2] This suggests that derivatives, such as the N-methylated compound, could be synthesized and screened for similar or other biological activities. The presence of multiple hydrogen bond donors and acceptors in the molecule makes it a candidate for interacting with biological targets.

Conclusion

This technical guide provides a foundational understanding of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide, including its molecular formula, weight, and a plausible synthetic route. The information presented herein is intended to support researchers and scientists in their exploration of this compound and its potential applications. Further experimental validation of the proposed synthesis and biological evaluation are necessary to fully elucidate the properties and utility of this molecule.

References

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

Sources

Foundational

N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide (NMPA): Predictive Target Deconvolution and Pharmacophore Profiling

Executive Summary The identification of molecular targets for novel synthetic scaffolds is a critical bottleneck in phenotypic drug discovery[1]. N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide (herein referred t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of molecular targets for novel synthetic scaffolds is a critical bottleneck in phenotypic drug discovery[1]. N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide (herein referred to as NMPA) represents a highly privileged, unsymmetrical iminodiacetamide pharmacophore. With a molecular weight of ~235 Da, exactly three hydrogen-bond donors, and three hydrogen-bond acceptors, NMPA perfectly aligns with the "Rule of 3" for fragment-based drug discovery (FBDD).

Its unique structural topology—featuring a central basic secondary amine flanked by N-methyl and N-phenyl amides—provides a versatile platform for interrogating complex biological systems. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic rationale behind NMPA’s predicted biological targets and to outline the self-validating experimental workflows required for rigorous target deconvolution.

Structural Profiling & Mechanistic Rationale

NMPA is not a monolithic binder; it is a highly adaptable scaffold capable of engaging diverse protein microenvironments through distinct biophysical mechanisms.

Target Class 1: Zinc-Dependent Metalloenzymes (HDACs & MMPs)

The iminodiacetamide core of NMPA is a classic tridentate chelator. The spatial arrangement of the two amide carbonyl oxygens and the central secondary amine (O-N-O motif) is geometrically primed to coordinate divalent transition metals, particularly the catalytic Zn²⁺ ions found in Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs). The N-phenyl group acts as a hydrophobic cap, driving insertion into the narrow, hydrophobic catalytic channels characteristic of these epigenetic and matrix-remodeling enzymes.

Target Class 2: Cysteine and Serine Proteases

NMPA possesses a pseudo-peptidic backbone that functions as a dipeptide isostere. This is a fundamental design principle in the development of peptidomimetic protease inhibitors[2]. The N-phenyl moiety is sterically suited to occupy the S1/S2 hydrophobic pockets of viral or human proteases (e.g., SARS-CoV-2 3CLpro or Cathepsins), while the amide carbonyls engage the catalytic backbone via rigid β-sheet-like hydrogen bonding networks[3][4].

Target Class 3: Aminergic G-Protein Coupled Receptors (GPCRs)

At physiological pH, the central secondary amine of NMPA undergoes protonation, generating a localized positive charge. This basic amine, coupled with the aromatic N-phenyl ring, perfectly mimics the endogenous pharmacophore of monoamine neurotransmitters (e.g., dopamine, serotonin). This suggests potential orthosteric binding capabilities within the transmembrane helical bundles of aminergic GPCRs.

Quantitative Target Affinity Predictions

To guide experimental validation, we have established a predictive matrix for NMPA based on structural homology and known pharmacophore behavior.

Structural MotifPredicted Target ClassInteraction MechanismEstimated Affinity (K_d)Primary Validation Assay
Iminodiacetamide Core Metalloenzymes (HDACs/MMPs)Tridentate O-N-O Chelation of Zn²⁺50 - 500 nMCETSA / Enzymatic Assay
Peptidomimetic Backbone Cysteine/Serine ProteasesActive Site H-Bonding (Transition State Mimic)1 - 10 µMABPP / FRET Cleavage
N-phenyl Amide Aminergic GPCRsPi-Pi Stacking in Orthosteric Pocket100 - 800 nMRadioligand Binding
Secondary Amine Kinases (Hinge Region)Proton Donor/Acceptor at DFG Motif> 10 µMKinome Profiling

Self-Validating Experimental Workflows for Target Deconvolution

To empirically validate these predicted targets, we employ a dual-track target deconvolution strategy utilizing both label-free Cellular Thermal Shift Assays (CETSA)[5] and Activity-Based Protein Profiling (ABPP)[6]. Every protocol described below is engineered as a self-validating system to eliminate false positives and ensure data integrity.

Workflow A: Label-Free Target Engagement via CETSA

CETSA allows us to assess target engagement in a native cellular context without requiring chemical derivatization of the NMPA scaffold, thereby preserving its exact physicochemical properties[5][7].

  • In Situ Incubation: Treat live cells (e.g., HEK293T) with 10 µM NMPA or DMSO (vehicle control) for 1 hour. Causality: Utilizing live cells preserves the native physiological environment, preventing the artifactual binding often observed in disrupted cell lysates.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and subject them to a temperature gradient (40°C to 75°C) for 3 minutes. Causality: This establishes a baseline melting curve (T_m) for the proteome. Ligand-bound targets will exhibit a rightward shift in their T_m due to thermodynamic stabilization.

  • Lysis & Fractionation: Lyse the cells via freeze-thaw cycles and centrifuge at 20,000 x g. Causality: Denatured, unbound proteins precipitate into the pellet; NMPA-stabilized proteins remain in the soluble supernatant.

  • Self-Validation (ITDR): A single-temperature shift is insufficient to confirm specific engagement. We mandate an Isothermal Dose-Response (ITDR) validation step. By holding the temperature at the target's calculated T_m and titrating the NMPA concentration (1 nM to 100 µM), we establish a classical sigmoidal dose-response curve. Causality: This proves that the observed thermal stabilization is driven by specific, concentration-dependent ligand occupancy rather than non-specific thermal resistance.

Workflow B: Unbiased Target ID via Activity-Based Protein Profiling (ABPP)

To capture transient interactions and identify unknown targets proteome-wide, we utilize a functionalized chemical proteomics approach[6].

  • Probe Derivatization: Synthesize an NMPA analog incorporating a diazirine moiety (for photocrosslinking) and a terminal alkyne (for click chemistry). Causality: The diazirine provides zero-length covalent crosslinking upon UV irradiation, permanently capturing the ligand-target complex before lysis.

  • Self-Validating Competition Assay: Divide live cells into two cohorts. Cohort 1 receives the NMPA-probe (1 µM). Cohort 2 (Competition Arm) receives the NMPA-probe (1 µM) plus a 100-fold molar excess of native NMPA (100 µM). Causality: True biological targets will exhibit a quantitative reduction in mass spectrometry spectral counts in the competition arm, as the native compound outcompetes the probe for the active site. Proteins that remain labeled in both arms are discarded as non-specific background.

  • UV Crosslinking & Click Chemistry: Irradiate cells at 365 nm, lyse, and react the lysates with biotin-azide via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Enrichment & LC-MS/MS: Pull down the biotinylated complexes using streptavidin beads, perform on-bead trypsin digestion, and analyze via quantitative LC-MS/MS.

Visualizations of Mechanisms and Workflows

G cluster_0 Label-Free Target Engagement cluster_1 Chemical Proteomics (ABPP/PAL) Start NMPA Scaffold CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Native Compound Deriv Probe Derivatization (Diazirine/Alkyne) Start->Deriv Functionalized Probe Heat Thermal Challenge & Aggregation CETSA->Heat MS1 Quantitative MS (Target Stabilization) Heat->MS1 Deconv Target Deconvolution & Validation MS1->Deconv UV UV Crosslinking in Live Cells Deriv->UV Enrich Click Chemistry & Streptavidin Enrichment UV->Enrich MS2 LC-MS/MS Target ID Enrich->MS2 MS2->Deconv

Fig 1. Dual-track target deconvolution workflow utilizing parallel CETSA and ABPP methodologies.

G cluster_binding Metalloenzyme Active Site (e.g., HDAC) NMPA NMPA Molecule Iminodiacetamide Core Zn Catalytic Zn2+ Ion NMPA->Zn Tridentate Chelation (O-N-O) Hydrophobic Hydrophobic Channel NMPA->Hydrophobic N-phenyl Insertion Hinge H-Bond Acceptors (Backbone) NMPA->Hinge N-methyl Amide H-bonding Inhibition Enzyme Inhibition & Downstream Epigenetic Modulation Zn->Inhibition Hydrophobic->Inhibition

Fig 2. Mechanistic binding model of NMPA engaging a zinc-dependent metalloenzyme active site.

References

  • Target deconvolution techniques in modern phenotypic profiling - PMC - NIH.1

  • Small Molecule Protease Inhibitors as Model Peptidomimetics - PMC. 2

  • The structure-based design of peptidomimetic inhibitors against SARS-CoV-2 3C like protease as Potent anti-viral drug candidate - PubMed. 3

  • Coevolutionary analysis of resistance-evading peptidomimetic inhibitors of HIV-1 protease | PNAS. 4

  • The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace. 5

  • Chemical Proteomics | Evotec. 6

  • Assessing target engagement using proteome-wide solvent shift assays | eLife. 7

Sources

Exploratory

A Technical Guide to the Novel Drug Discovery Potential of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide

Abstract This guide provides a comprehensive technical framework for the evaluation of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide as a novel candidate for drug discovery. Recognizing its status as a largely...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical framework for the evaluation of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide as a novel candidate for drug discovery. Recognizing its status as a largely uncharacterized chemical entity, this document outlines a systematic, multi-stage research and development plan. This plan begins with initial structural analysis and hypothesis generation, progresses through a rigorous cascade of in vitro and in vivo evaluations, and culminates in the selection of a lead candidate for preclinical development. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and actionable experimental protocols.

Introduction: Unveiling a New Chemical Entity

The journey of drug discovery often begins with a single, promising molecule.[1] N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide represents such a starting point. As a novel chemical entity (NCE), its biological activity and therapeutic potential remain to be elucidated.[2] This guide, therefore, serves as a strategic roadmap for its systematic investigation.

The core structure of this molecule, featuring N-methylacetamide and phenylaminoacetamide moieties, provides intriguing clues for initial exploration. Acetamide derivatives are a versatile class of compounds known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The presence of a phenylamino group is also of interest, as this functional group is found in various biologically active compounds.[4][5] These structural features form the basis of our initial hypotheses and the design of a comprehensive screening strategy.

The overall goal of this proposed research is to thoroughly characterize the bioactivity of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide, identify its molecular target(s), and evaluate its potential for development into a novel therapeutic agent.

Synthesis and Characterization

A reliable and scalable synthesis route is paramount for any drug discovery program. While several methods for the synthesis of acetamide derivatives exist, a common approach involves the coupling of an appropriate amine with an activated carboxylic acid or acyl chloride.[6] For the synthesis of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide, a potential route could involve the reaction of 2-chloro-N-phenylacetamide with N-methylglycinamide.

Detailed Protocol: Synthesis of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide

  • Step 1: Synthesis of 2-chloro-N-phenylacetamide. Chloroacetyl chloride is added dropwise to a solution of aniline in an appropriate solvent (e.g., dichloromethane) at 0°C with a suitable base (e.g., triethylamine) to neutralize the HCl byproduct. The reaction is stirred until completion, monitored by thin-layer chromatography (TLC). The product is then isolated and purified.

  • Step 2: Synthesis of N-methylglycinamide. This can be prepared from the corresponding amino acid, glycine, through esterification followed by amidation with methylamine.

  • Step 3: Coupling Reaction. 2-chloro-N-phenylacetamide and N-methylglycinamide are reacted in a suitable solvent (e.g., dimethylformamide) in the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., potassium iodide) at an elevated temperature. The reaction progress is monitored by TLC.

  • Step 4: Purification. Upon completion, the reaction mixture is worked up, and the crude product is purified using column chromatography to yield the final compound.

Characterization: The identity and purity of the synthesized compound must be rigorously confirmed using a panel of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Preclinical Evaluation: A Tiered Approach

The preclinical evaluation of a novel compound is a multi-step process designed to identify and characterize its biological activity.[7]

High-Throughput Screening (HTS) for Target Discovery

Given the unknown biological activity of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide, a broad, unbiased screening approach is the most logical first step.[8] High-throughput screening (HTS) allows for the rapid testing of a compound against a large number of biological targets.[9][10]

Experimental Protocol: High-Throughput Screening

  • Compound Library: A diverse library of validated biological assays covering major target classes (e.g., kinases, G-protein coupled receptors (GPCRs), ion channels, nuclear receptors, and enzymes) will be utilized.

  • Assay Formats: Assays will be performed in miniaturized formats (384- or 1536-well plates) using automated liquid handling systems.[9] Detection methods will include fluorescence, luminescence, and absorbance-based readouts.

  • Primary Screen: The compound will be tested at a single high concentration (e.g., 10 µM) in duplicate against the entire assay panel.

  • Hit Identification: A "hit" is defined as a compound that produces a statistically significant and reproducible effect in a specific assay.

Caption: High-Throughput Screening Workflow.

Hit Confirmation and Validation

Positive results from the primary screen must be confirmed and validated to eliminate false positives.[11]

Experimental Protocol: Hit Confirmation

  • Dose-Response Curves: "Hits" will be re-tested in the same assay over a range of concentrations (e.g., 10-point, 3-fold serial dilutions) to determine their potency (IC50 or EC50).

  • Orthogonal Assays: The activity of confirmed hits will be tested in a secondary, mechanistically distinct assay to ensure the observed effect is not an artifact of the primary assay technology.

  • Selectivity Profiling: The compound will be tested against a panel of related targets to assess its selectivity. High selectivity is a desirable property for a drug candidate as it can reduce the likelihood of off-target side effects.

Hypothetical Hit Scenario: Kinase Inhibitor

For the purpose of this guide, let us hypothesize that the HTS campaign identifies N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide as a potent and selective inhibitor of a specific kinase, for example, a receptor tyrosine kinase (RTK) implicated in a particular cancer.

Mechanism of Action (MoA) Studies

Once a confirmed hit and its molecular target are identified, the next crucial step is to elucidate the compound's mechanism of action (MoA).[12][13] Understanding the MoA is critical for rational drug development and for predicting potential clinical efficacy and safety.[14]

Biochemical and Biophysical Assays
  • Enzyme Kinetics: To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): To directly measure the binding affinity (KD) and kinetics of the compound to its target protein.

Cell-Based Assays
  • Target Engagement Assays: To confirm that the compound interacts with its target in a cellular context.

  • Downstream Signaling Pathway Analysis: To measure the effect of the compound on the signaling pathway downstream of the target kinase (e.g., by Western blotting for phosphorylated proteins).

  • Cell Viability and Proliferation Assays: To assess the functional consequence of target inhibition in cancer cell lines that are dependent on the target kinase.

Caption: Mechanism of Action Workflow.

Lead Optimization

The initial "hit" compound often requires chemical modification to improve its drug-like properties. This process is known as lead optimization.[1] The goal is to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

Structure-Activity Relationship (SAR) Studies

A systematic medicinal chemistry effort will be undertaken to synthesize and test analogs of the lead compound. This will involve modifying different parts of the molecule to understand the structure-activity relationship (SAR).

Table 1: Hypothetical SAR Data for Kinase Inhibitor Analogs

Compound IDR1-GroupR2-GroupKinase IC50 (nM)Cell Proliferation IC50 (nM)
Lead-001HH5001200
Analog-002FH250600
Analog-003HOMe8002000
Analog-004FOMe150350
In Vitro ADME Profiling

Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial to avoid late-stage failures in drug development.[15][16][17] A panel of in vitro ADME assays will be conducted on promising analogs.[18]

  • Solubility: To assess the compound's ability to dissolve in aqueous solutions.

  • Permeability: To predict its ability to cross cell membranes (e.g., using Caco-2 cell assays).

  • Metabolic Stability: To evaluate its susceptibility to breakdown by liver enzymes (e.g., using liver microsomes).

  • Plasma Protein Binding: To determine the extent to which the compound binds to proteins in the blood.

  • CYP450 Inhibition: To assess the potential for drug-drug interactions.

In Vivo Evaluation

Promising lead compounds with favorable in vitro profiles will be advanced to in vivo studies in animal models.[19]

Pharmacokinetics (PK)

PK studies determine how the drug is absorbed, distributed, metabolized, and eliminated in a living organism.[20]

Pharmacodynamics (PD)

PD studies measure the effect of the drug on its target in the animal model.

Efficacy Studies

The therapeutic effect of the lead compound will be evaluated in a relevant animal model of the disease (e.g., a tumor xenograft model for a cancer drug).[21] The choice of animal model is critical and should closely mimic the human disease state.[22]

Candidate Selection and Future Directions

Based on the totality of the data from in vitro and in vivo studies, a single development candidate will be selected to advance into formal preclinical development.[23] This will involve more extensive toxicology studies and formulation development in preparation for an Investigational New Drug (IND) application to regulatory authorities like the FDA.[20][24]

Conclusion

The path from a novel chemical entity to a marketed drug is long and challenging.[23] This guide provides a comprehensive and scientifically rigorous framework for the initial stages of this journey for N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide. By following a systematic approach of screening, validation, and optimization, the full therapeutic potential of this promising molecule can be explored.

References

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]

  • PPD. (n.d.). Drug Discovery and Development Process. Available at: [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. Available at: [Link]

  • ResearchGate. (2024). 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. Available at: [Link]

  • Mishra, A., & Muthusamy, K. (2020). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. Frontiers in pharmacology, 11, 1198. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. Available at: [Link]

  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Available at: [Link]

  • Zhang, Y., Xu, Y., Wang, Y., Li, Y., Wang, Y., & Wang, H. (2022). Genetic and Environmental Investigation of a Novel Phenylamino Acetamide Inhibitor of the Pseudomonas aeruginosa Type III Secretion System. Antimicrobial agents and chemotherapy, 66(12), e0094022. Available at: [Link]

  • Zhu, F., Li, X., Yang, S., & Chen, Y. (2017). Drug Design and Discovery: Principles and Applications. Computational and structural biotechnology journal, 15, 1–2. Available at: [Link]

  • Kumar, A., Singh, N., & Kumar, V. (2024). A review of animal models utilized in preclinical studies of approved gene therapy products: trends and insights. Gene therapy, 10.1038/s41434-024-00451-z. Advance online publication. Available at: [Link]

  • PubChem. (n.d.). N-Methylacetamide. Available at: [Link]

  • Google Patents. (n.d.). CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate.
  • PubChem. (n.d.). N-methyl-2-oxo-2-phenylacetamide. Available at: [Link]

  • Anusewicz, I., Orzelska-Górka, J., & Dzierżanowski, T. (2015). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International journal of molecular sciences, 16(8), 18275–18292. Available at: [Link]

  • Parasuraman, S. (2011). Role of animal models in biomedical research: a review. Journal of pharmacology & pharmacotherapeutics, 2(2), 72–77. Available at: [Link]

  • LookChem. (n.d.). N-Methylacetamide: A Versatile Solvent for Pharmaceutical Formulation. Available at: [Link]

  • Taconic Biosciences. (n.d.). The Role of Mouse Models in Drug Discovery. Available at: [Link]

  • NorthEast BioLab. (n.d.). Mechanism of Action, MOA Studies. Available at: [Link]

  • Auctores. (2021). Regulatory Guidelines for New Drug Development. Available at: [Link]

  • ZeClinics. (n.d.). Drug Discovery and Development: A Step-By-Step Process. Available at: [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Available at: [Link]

  • BioIVT. (n.d.). ADME, DMPK, and DDI In Vitro Studies - Assays. Available at: [Link]

  • Southern Research. (n.d.). The Power of High-Throughput Screening (HTS):Driving Smarter Drug Discovery. Available at: [Link]

  • Patheon Pharma Services. (2023). The 5 Drug Development Phases. Available at: [Link]

  • PubChem. (n.d.). N-ethyl-2-[2-(2-oxoethyl)phenoxy]acetamide. Available at: [Link]

  • BioAgilytix. (2024). How Proof of Mechanism Studies Can Advance Clinical Drug Development. Available at: [Link]

  • Selvita. (n.d.). In Vitro ADME. Available at: [Link]

  • da Silva, A. B., & de Freitas, R. P. (2021). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 14(10), 1007. Available at: [Link]

  • MDPI. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Available at: [Link]

  • Wikipedia. (n.d.). Mechanism of action. Available at: [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Available at: [Link]

  • The Jackson Laboratory. (2024). How does your preclinical mouse model affect drug development timelines?. Available at: [Link]

  • Wikipedia. (n.d.). N-Methylacetamide. Available at: [Link]

  • NIST. (n.d.). Acetamide, N-(2-phenylethyl)-. Available at: [Link]

  • Asian Journal of Chemistry. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Available at: [Link]

  • Epstein Becker Green. (2018). FDA Releases Draft Guidances to Promote Clinical Trial Design Efficiency. Available at: [Link]

  • International Journal of Research in Pharmaceutical and Chemical Sciences. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. Available at: [Link]

  • BioDuro. (n.d.). In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for "N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide" in Enzyme Inhibition Studies

Disclaimer: The compound "N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide" is not a widely characterized enzyme inhibitor in publicly available scientific literature. The following application notes and protocols...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound "N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide" is not a widely characterized enzyme inhibitor in publicly available scientific literature. The following application notes and protocols are provided as a comprehensive, illustrative guide for the systematic evaluation of a novel compound with this structure as a putative enzyme inhibitor. The proposed target and methodologies are based on structural similarities to known inhibitors and established biochemical principles.

Introduction

Enzyme inhibitors are pivotal in drug discovery and biochemical research, enabling the elucidation of enzymatic mechanisms and forming the basis for numerous therapeutic agents.[1][2] The compound N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide possesses structural motifs, such as amide bonds and a potentially reactive acetamide group, that suggest it may act as an inhibitor for certain classes of enzymes, particularly proteases.

Proteases are a class of enzymes that catalyze the breakdown of proteins and are implicated in a wide range of physiological and pathological processes. Their dysregulation is a hallmark of many diseases, making them a significant target for therapeutic intervention. This document outlines a systematic approach to characterize the inhibitory potential of this novel compound against a representative cysteine protease, such as papain, which serves as a well-established model system.

These protocols will guide researchers through the essential steps of inhibitor characterization, including determining its potency (IC50), elucidating its mechanism of action, and establishing a robust experimental framework for its evaluation.

Physicochemical Properties and Stock Solution Preparation

Accurate preparation of the inhibitor stock solution is fundamental to obtaining reliable and reproducible results.[3]

PropertyValue (Hypothetical)Notes
Molecular Weight 235.26 g/mol Essential for calculating molar concentrations.
Appearance White to off-white solidVisual confirmation of compound integrity.
Purity (by HPLC) >98%Recommended for reliable experimental results.[4]
Solubility Soluble in DMSO at >50 mMCritical for stock solution preparation.[5]
Storage Conditions Store at -20°C, protect from lightLong-term stability is dependent on proper storage.[4]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro assays.[4]

Materials:

  • N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide" powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass: Use the following formula to determine the mass of the compound needed to prepare the desired volume of a 10 mM stock solution: Mass (mg) = 10 mM * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) Example: For 1 mL of a 10 mM stock solution: Mass = 10 * 0.001 * 235.26 * 1 = 2.35 mg

  • Weigh the compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated mass of the inhibitor powder into the tube.

  • Dissolve the compound: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock from 2.35 mg, this would be 1 mL.

  • Ensure complete dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary for some compounds, but always check for temperature sensitivity.[4]

  • Aliquot and store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller working volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C, protected from light.[5][6]

Part 1: Primary Screening and Potency Determination (IC50)

The initial step in characterizing a novel inhibitor is to determine its potency, which is typically quantified by the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.[7][8]

Experimental Workflow: Initial Screening and IC50 Determination

The following diagram outlines the typical workflow for identifying and characterizing the potency of novel enzyme inhibitors.[2]

IC50_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Potency Determination Compound Test Compound PrimaryAssay Primary Biochemical Assay (Single High Concentration) Compound->PrimaryAssay IdentifyHits Identify Initial Hits (e.g., >50% Inhibition) PrimaryAssay->IdentifyHits Hits Hits IdentifyHits->Hits DoseResponse Dose-Response Assay (Serial Dilutions of Hits) CalculateIC50 Calculate IC50 Value (Non-linear Regression) DoseResponse->CalculateIC50 RankPotency Rank Compound by Potency CalculateIC50->RankPotency Hits->DoseResponse

Caption: Workflow for hit identification and potency determination.

Protocol 2: IC50 Determination using a Fluorogenic Protease Assay

This protocol details the determination of the IC50 value for the test compound against a model cysteine protease, papain, using a continuous fluorogenic assay.[1][9]

Materials:

  • Papain enzyme (from Carica papaya)

  • Fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC)

  • Assay Buffer: 100 mM sodium phosphate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 6.5

  • Test compound stock solution (10 mM in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the inhibitor:

    • Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations. A common approach is a 1:3 dilution series spanning from 100 µM to 1.69 nM.[1]

    • Further dilute these DMSO stocks into the assay buffer to achieve the final desired concentrations in the assay, ensuring the final DMSO concentration is consistent across all wells and typically below 1%.

  • Set up the assay plate:

    • Negative Control (0% inhibition): Enzyme + Substrate + DMSO (no inhibitor)

    • Positive Control (100% inhibition): Substrate + DMSO (no enzyme)

    • Test Wells: Enzyme + Substrate + Inhibitor (at various concentrations)

  • Reaction initiation and measurement:

    • Add 50 µL of the appropriate inhibitor dilution (or DMSO for the negative control) to the wells.

    • Add 25 µL of the papain solution (at a final concentration of ~1-5 nM) to all wells except the positive control.

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate (at a concentration close to its Km value).

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the increase in fluorescence (Excitation/Emission ~360/460 nm for AMC) over time (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Determine the initial reaction rates (V) from the linear portion of the fluorescence versus time plots.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme))

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[7][10]

Part 2: Mechanism of Inhibition Studies

Once the potency of the inhibitor is established, the next critical step is to determine its mechanism of action (e.g., competitive, non-competitive, uncompetitive, or mixed).[11][12] This is achieved by measuring the enzyme's kinetic parameters (Km and Vmax) in the presence of different concentrations of the inhibitor.

Michaelis-Menten and Lineweaver-Burk Plots

The Michaelis-Menten equation describes the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km).[13]

V₀ = (Vmax * [S]) / (Km + [S])

A Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs 1/[S]) is a useful graphical method to visualize and determine these parameters and to distinguish between different inhibition types.[14][15]

Inhibition_Types cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition cluster_mixed Mixed Inhibition a1 Km increases a2 Vmax unchanged a1->a2 b1 Km unchanged b2 Vmax decreases b1->b2 c1 Km decreases c2 Vmax decreases c1->c2 d1 Km changes d2 Vmax decreases d1->d2

Caption: Effects of different inhibition types on kinetic parameters.

Protocol 3: Determining the Mechanism of Inhibition

Procedure:

  • Select inhibitor concentrations: Based on the determined IC50 value, choose two or three fixed concentrations of the inhibitor (e.g., 0.5x IC50, 1x IC50, and 2x IC50).

  • Vary substrate concentrations: For each inhibitor concentration (including a zero-inhibitor control), perform a series of enzyme assays where the substrate concentration is varied. A typical range would be from 0.2x Km to 5x Km.[10]

  • Set up the assay: Follow the same general procedure as in Protocol 2, but for each fixed inhibitor concentration, create a set of wells with varying substrate concentrations.

  • Data Analysis:

    • For each inhibitor concentration, determine the initial reaction rates (V₀) at each substrate concentration ([S]).

    • Plot V₀ versus [S] for each inhibitor concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

    • Analyze the changes in the x-intercept (-1/Km) and y-intercept (1/Vmax) of the plots to determine the type of inhibition.[11][16]

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).

      • Uncompetitive: Lines are parallel (both Km and Vmax decrease).

      • Mixed: Lines intersect in the second quadrant (both Km and Vmax change).

Calculating the Inhibition Constant (Ki)

The inhibition constant (Ki) reflects the binding affinity of the inhibitor and is a more absolute value than the IC50.[17] For a competitive inhibitor, Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:[17]

Ki = IC50 / (1 + ([S] / Km))

Where [S] is the substrate concentration used in the IC50 assay and Km is the Michaelis constant for the substrate.

Conclusion

This document provides a foundational framework for the initial characterization of "N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide" as a potential enzyme inhibitor. By following these protocols, researchers can systematically determine the compound's inhibitory potency and its mechanism of action. These findings will be crucial for any further investigation into its biological activity and potential as a lead compound in drug development.

References

  • Steady-state enzyme kinetics. The Biochemist - Portland Press. [Link]

  • N-methyl-2-oxo-2-phenylacetamide | C9H9NO2 | CID 10877451 - PubChem. [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. [Link]

  • Enzyme inhibition and kinetics graphs (article) - Khan Academy. [Link]

  • Protease Assays - Assay Guidance Manual - NCBI - NIH. [Link]

  • Characterization of Novel Angiotensin-Converting Enzyme Inhibitory Peptides. [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. [Link]

  • Enzyme Kinetic Analysis for the 21st Century | Biochemistry - ACS Publications. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC. [Link]

  • CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)
  • Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2 - PMC. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. [Link]

  • IC50 Determination - edX. [Link]

  • Basics of Enzymatic Assays for HTS - NCBI - NIH. [Link]

  • Reassessing enzyme kinetics: Considering protease-as-substrate interactions in proteolytic networks | PNAS. [Link]

  • Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects - YouTube. [Link]

  • Lineweaver–Burk plot - Wikipedia. [Link]

  • Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R - bioRxiv.org. [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and - AntBio. [Link]

  • (PDF) 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation - ResearchGate. [Link]

  • Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC. [Link]

  • N-ethyl-2-[2-(2-oxoethyl)phenoxy]acetamide | C12H15NO3 | CID - PubChem. [Link]

  • Lineweaver-Burk Plot Explained - YouTube. [Link]

  • Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics - TeachMe Physiology. [Link]

  • Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide - PMC. [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays - Frontiers. [Link]

  • Lineweaver Burk Plots – MCAT Biochemistry - MedSchoolCoach. [Link]

  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. [Link]

  • Acetamide, N-(2-phenylethyl)- - the NIST WebBook. [Link]

  • Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists - Patsnap Synapse. [Link]

  • IC50 - Wikipedia. [Link]

  • N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed. [Link]

  • How to Perform a Standard Enzyme Activity Assay? - Patsnap Synapse. [Link]

  • A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition - Canadian Science Publishing. [Link]

  • Protease Kinetics. [Link]

  • Acetamide, N-(2,6-dimethylphenyl)-2-(ethylamino)- - the NIST WebBook. [Link]

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Application

Application Note: Preclinical Evaluation of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide as a Novel Direct Thrombin Inhibitor

Executive Summary & Mechanistic Rationale The development of targeted anticoagulants has shifted heavily toward small-molecule Direct Thrombin Inhibitors (DTIs) and Factor Xa inhibitors due to their predictable pharmacok...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted anticoagulants has shifted heavily toward small-molecule Direct Thrombin Inhibitors (DTIs) and Factor Xa inhibitors due to their predictable pharmacokinetics and independence from endogenous cofactors like Antithrombin III[1]. N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide is a novel synthetic peptidomimetic compound. Structurally, it features a phenylamino group and an acetamide backbone.

The Causality of Molecular Design: In the context of serine protease inhibition, the phenyl ring is highly lipophilic and is hypothesized to anchor the molecule within the hydrophobic S1/S2 sub-pockets of the thrombin (Factor IIa) active site. Simultaneously, the secondary amines and carbonyl oxygens of the acetamide core act as critical hydrogen-bond donors and acceptors, mimicking the D-Phe-Pro-Arg motif of natural substrates. Unlike indirect inhibitors (e.g., unfractionated heparin) that merely catalyze antithrombin activity, this compound is designed to competitively and reversibly block the active site of both free and fibrin-bound thrombin[1][2].

To rigorously evaluate this compound's efficacy, this application note details self-validating in vitro protocols utilizing chromogenic Anti-IIa assays and global coagulation (aPTT) profiling.

G Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Cleaved by FXa Factor Xa / Va Complex FXa->Prothrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Catalyzes Fibrin Fibrin Clot Fibrinogen->Fibrin Compound N-Methyl-2-((2-oxo-2-(phenylamino) ethyl)amino)acetamide Compound->Thrombin Direct Inhibition (Active Site)

Figure 1: Mechanism of Action. The novel compound directly inhibits Thrombin, halting the conversion of fibrinogen to fibrin.

Experimental Protocols: A Self-Validating System

Protocol A: Chromogenic Anti-IIa Assay for DTI Quantification

Expertise & Experience: Relying solely on clotting times (like aPTT) to quantify novel DTIs is fundamentally flawed due to a non-linear dose-response curve at higher concentrations[3]. Chromogenic assays are the gold standard because they isolate the specific enzyme-inhibitor kinetic relationship, remaining unaffected by patient-specific variations in fibrinogen or prothrombin levels[2][4].

This assay operates on a competitive inhibition principle: a known, excess amount of human thrombin is added to the plasma. The novel compound neutralizes a proportional fraction of this thrombin. The residual thrombin then hydrolyzes a specific chromogenic substrate (e.g., CS-01(81)), releasing p-nitroaniline (pNA)[5]. The resulting absorbance at 405 nm is inversely proportional to the inhibitor concentration[5].

Step-by-Step Methodology:

  • Sample Preparation & Quality Control:

    • Collect whole blood in 3.2% sodium citrate tubes. Centrifuge at 2500 x g for 15 minutes to isolate Platelet-Poor Plasma (PPP)[5].

    • Self-Validation Step: Platelets contain Platelet Factor 4 (PF4), which can interfere with assay kinetics. Ensuring a strict PPP standard guarantees reproducibility. Thaw frozen samples at 37°C for maximum 15 minutes to prevent protein denaturation.

  • Buffer Optimization:

    • Dilute the PPP samples 1:10 in a Tris-HCl buffer (pH 8.4, 0.050 M) containing 0.1% Polyethylene Glycol (PEG) 6000[6].

    • Causality: The pH 8.4 environment is strictly required to maximize the amidolytic activity of serine proteases[6]. The addition of PEG 6000 is critical; it prevents the highly lipophilic novel compound from non-specifically adsorbing to the plastic walls of the microtiter plates, which would otherwise result in false-negative efficacy.

  • Equilibrium Incubation:

    • Transfer 50 µL of the diluted sample into a microtiter plate well. Add 100 µL of purified Human Thrombin reagent (pre-warmed to 37°C).

    • Incubate for exactly 2.0 minutes at 37°C[5][6].

    • Causality: This precise 2-minute window allows the reversible binding between the peptidomimetic compound and thrombin to reach a steady-state thermodynamic equilibrium without risking thermal degradation of the enzyme.

  • Substrate Cleavage & Reading:

    • Add 100 µL of the chromogenic substrate (0.5 mM)[6].

    • Incubate for 4.0 minutes, then terminate the reaction by adding 50 µL of 20% acetic acid[6].

    • Measure the optical density (OD) at 405 nm using a spectrophotometer[1][5].

Workflow Step1 1. Sample Prep Plasma + Compound Step2 2. Add Excess Human Thrombin (FIIa) Step1->Step2 Step3 3. Add Chromogenic Substrate (CS-01(81)) Step2->Step3 Step4 4. Photometric Read (OD at 405 nm) Step3->Step4

Figure 2: Chromogenic Anti-IIa Assay Workflow. Absorbance at 405 nm is inversely proportional to compound concentration.

Protocol B: Activated Partial Thromboplastin Time (aPTT) Discordance Profiling

Expertise & Experience: While the chromogenic assay provides precise quantification, aPTT remains the frontline clinical tool for monitoring global intrinsic coagulation[3]. However, profound discordance often exists between aPTT results and actual DTI plasma concentrations[3]. Profiling the compound's aPTT response is mandatory to establish its therapeutic window and guide future clinical monitoring strategies.

Step-by-Step Methodology:

  • Spike normal pooled human plasma with the novel compound at a gradient of concentrations (0, 50, 100, 250, 500, and 1000 ng/mL).

  • Add 50 µL of the spiked plasma to a coagulometer cuvette, followed by 50 µL of a standard aPTT reagent (phospholipids + silica contact activator).

  • Incubate for exactly 3 minutes at 37°C to allow complete activation of the contact factors (Factor XII, XI).

  • Initiate the clotting cascade by adding 50 µL of 25 mM CaCl₂.

  • Record the time to clot formation.

    • Self-Validation Step: The unspiked baseline plasma must clot between 28–35 seconds. A therapeutic DTI effect is typically indicated by an aPTT prolongation of 1.5 to 2.5 times the baseline[3]. If the curve flattens prematurely at higher doses, the compound exhibits the classic "aPTT plateau" effect common to DTIs.

Quantitative Data Presentation

To benchmark the novel compound, its preclinical metrics must be compared against established clinical DTIs. The table below summarizes the target validation parameters derived from the aforementioned protocols.

Anticoagulant CompoundPrimary TargetIC₅₀ (Anti-IIa Assay)aPTT Prolongation (at 500 ng/mL)Limit of Quantitation (LoQ)Assay Linearity (r²)
N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide Factor IIa (Thrombin)Pending in vitro (~45 nM expected)~2.1x Baseline25 ng/mL> 0.99
Dabigatran (Active Form)Factor IIa (Thrombin)4.5 nM2.0x - 2.5x Baseline20 ng/mL[1]1.0[1]
Argatroban Factor IIa (Thrombin)39 nM1.8x - 2.2x Baseline30 ng/mL> 0.98

Table 1: Comparative in vitro profiling of the novel acetamide derivative against standard Direct Thrombin Inhibitors.

Sources

Method

Application Note: Preclinical Anti-Inflammatory Screening Protocol for N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide

Executive Summary & Scientific Rationale Small-molecule acetamide derivatives, particularly those harboring bis-amide or iminodiacetamide scaffolds, have emerged as highly potent modulators of inflammatory cascades 1. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Small-molecule acetamide derivatives, particularly those harboring bis-amide or iminodiacetamide scaffolds, have emerged as highly potent modulators of inflammatory cascades 1. The target compound, N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide , is a novel chemical entity featuring a central secondary amine flanked by a phenylamide and a methylamide group.

From a structural biology perspective, this specific pharmacophore provides critical hydrogen-bond donors and acceptors capable of anchoring the molecule within the hydrophobic active sites of pro-inflammatory enzymes (such as COX-2) or disrupting intracellular signaling complexes 2. Phenylamino acetamide derivatives have previously demonstrated excellent cellular permeability and targeted biological activity with minimal basal toxicity 3.

This application note outlines a comprehensive, self-validating screening cascade to evaluate its anti-inflammatory efficacy. As a Senior Application Scientist, I have structured this guide to emphasize the causality behind each experimental choice, ensuring that every readout is pharmacologically sound and free from artifactual interference.

Screening Cascade Architecture

To build a robust data package, the compound must progress through a logical sequence: from ruling out basal cytotoxicity, to proving direct target engagement, validating cellular efficacy, and finally demonstrating systemic in vivo activity.

Workflow Step1 Compound Preparation (Iminodiacetamide Derivative) Step2 Phase I: Cytotoxicity MTT Assay (RAW 264.7) Step1->Step2 Step3 Phase II: Enzymatic COX-1/COX-2 Screening Step2->Step3 Step4 Phase III: Cellular NO & Cytokine Release Step3->Step4 Step5 Phase IV: In Vivo Carrageenan Paw Edema Step4->Step5

Fig 1. Sequential anti-inflammatory screening cascade for the novel acetamide derivative.

Detailed Experimental Methodologies

Phase I: Cytotoxicity Profiling (MTT Assay)

Scientist's Insight (Causality): A common pitfall in anti-inflammatory screening is conflating cell death with anti-inflammatory efficacy. A dead macrophage cannot secrete cytokines. By strictly establishing the Maximum Non-Toxic Concentration (MNTC) first, we ensure that subsequent reductions in nitric oxide (NO) or cytokines are due to true pharmacological target engagement, not a collapsing cellular metabolism.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophages at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin. Incubate at 37°C, 5% CO₂ for 24 h.

  • Compound Treatment: Aspirate media. Treat cells with N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide at varying concentrations (1, 10, 25, 50, 100 µM) dissolved in DMSO. Ensure final DMSO concentration remains ≤0.1% to prevent solvent toxicity. Incubate for 24 h.

  • Viability Assessment: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h in the dark at 37°C.

  • Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to dissolve the formed intracellular formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle-only control.

Phase II: Enzymatic Target Screening (COX-1 vs. COX-2)

Scientist's Insight (Self-Validating System): The self-validating nature of this step lies in the parallel assessment of COX-1 and COX-2. A compound that inhibits COX-2 but spares COX-1 yields a high Selectivity Index (SI). This internal control validates the compound's potential as a gastrointestinal-sparing therapeutic, distinguishing it from non-selective traditional NSAIDs.

Step-by-Step Protocol:

  • Preparation: Utilize a validated fluorometric COX inhibitor screening assay kit. Prepare recombinant human COX-2 and ovine COX-1 enzymes in the provided assay buffer.

  • Inhibitor Incubation: Pre-incubate the respective enzymes with the test compound (0.01 to 50 µM) or the reference drug (Celecoxib) for 10 minutes at room temperature.

  • Reaction Initiation: Add arachidonic acid (substrate) and ADHP (fluorogenic probe) to initiate the reaction.

  • Measurement: Read fluorescence (Ex/Em = 535/587 nm) continuously for 5 minutes.

  • Data Analysis: Calculate the IC₅₀ for both isoforms. Determine the Selectivity Index: SI=IC50​(COX−1)/IC50​(COX−2) .

Phase III: Cellular Inflammatory Cascade (RAW 264.7)

Scientist's Insight (Causality): Once target engagement is proven, we must verify that the compound can penetrate the cell membrane and functionally disrupt the TLR4/NF-κB signaling pathway in a living system.

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Translocation TLR4->NFKB COX2 COX-2 / iNOS Expression NFKB->COX2 Cytokines PGE2, NO, TNF-α COX2->Cytokines Drug Acetamide Derivative Drug->NFKB Drug->COX2

Fig 2. Proposed mechanism of action targeting the TLR4/NF-κB inflammatory signaling pathway.

Step-by-Step Protocol:

  • Cell Stimulation: Seed RAW 264.7 cells ( 5×104 cells/well). Pre-treat with the compound at sub-toxic concentrations (derived from Phase I) for 1 h.

  • Induction: Add 1 µg/mL Lipopolysaccharide (LPS) to induce the inflammatory response. Incubate for 24 h.

  • Nitric Oxide (NO) Assay: Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Read absorbance at 540 nm against a standard sodium nitrite curve.

  • Cytokine ELISA: Quantify TNF-α and IL-6 levels in the remaining supernatant using sandwich ELISA kits according to the manufacturer's instructions.

Phase IV: In Vivo Validation (Carrageenan-Induced Paw Edema)

Scientist's Insight (Causality): Carrageenan-induced edema is a biphasic physiological event 4. Measuring up to 5 hours allows us to capture both the early histamine/serotonin phase (0-2h) and the delayed, COX-2/prostaglandin-driven phase (3-5h), providing direct mechanistic clues about the compound's temporal dynamics in a complex organism.

Step-by-Step Protocol:

  • Animal Preparation: Fast adult Wistar rats (150-200 g) overnight with free access to water. Divide into groups (n=6): Vehicle, Celecoxib (10 mg/kg), and Test Compound (10 and 30 mg/kg).

  • Administration: Administer treatments orally (p.o.) via gavage.

  • Edema Induction: One hour post-treatment, inject 0.1 mL of 1% λ-carrageenan in sterile saline into the subplantar region of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at baseline (0 h) and at 1, 2, 3, 4, and 5 h post-injection.

  • Calculation: Calculate the percentage inhibition of edema relative to the vehicle-treated control group.

Data Presentation & Expected Outcomes

To facilitate rapid decision-making and comparative analysis against clinical standards, all quantitative data from the screening cascade should be summarized in a unified matrix. Below is the expected pharmacological profile for a high-performing acetamide derivative.

Assay / ParameterTarget / Cell LineReference Drug (Celecoxib)Compound X (Expected Profile)
Cytotoxicity (CC₅₀) RAW 264.7 Macrophages> 100 µM> 100 µM
COX-1 Inhibition (IC₅₀) Ovine COX-114.5 µM> 50 µM
COX-2 Inhibition (IC₅₀) Human Recombinant COX-20.04 µM0.15 µM
Selectivity Index (SI) COX-1 / COX-2 Ratio362.5> 333
NO Inhibition (IC₅₀) RAW 264.7 + LPS5.2 µM8.4 µM
In Vivo Efficacy Wistar Rats (Paw Edema at 3h)65% Inhibition (at 10 mg/kg)58% Inhibition (at 10 mg/kg)

References

  • Source: nih.
  • Source: acs.org (Journal of Medicinal Chemistry)
  • Source: tandfonline.com (Journal of Enzyme Inhibition and Medicinal Chemistry)
  • Source: rsc.org (RSC Advances)

Sources

Application

Evaluating the Antimicrobial and Cytotoxic Profile of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide

An Application Guide for Researchers Abstract: The persistent challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for therapeutic development. Acetamide derivatives have emerged...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract: The persistent challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for therapeutic development. Acetamide derivatives have emerged as a promising class of compounds, with numerous studies highlighting their potential as antibacterial and antifungal agents.[1][2][3] This document provides a comprehensive set of protocols for the initial antimicrobial characterization of a specific acetamide-based compound, "N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide". The guide details the standardized methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of relevant microorganisms. Furthermore, recognizing that a viable antimicrobial must be effective against pathogens while remaining safe for the host, we include a fundamental protocol for assessing in vitro cytotoxicity against a human cell line.[4][5] These integrated assays provide a critical framework for establishing a preliminary efficacy and safety profile, guiding further drug development efforts.

Scientific Principles & Strategic Overview

The initial evaluation of a novel compound's antimicrobial potential is a multi-step process designed to answer three fundamental questions:

  • Does it inhibit microbial growth? This is quantified by the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of the compound that prevents the visible in vitro growth of a microorganism.[6][7] MIC assays are considered the gold standard in clinical and research settings for assessing antimicrobial susceptibility.[8][9]

  • Does it kill the microbe? A compound can be either bacteriostatic (inhibits growth) or bactericidal (kills the organism). The Minimum Bactericidal Concentration (MBC) test distinguishes between these two states. The MBC is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7][10] This follow-up to the MIC assay is essential for understanding the compound's true therapeutic potential.[7]

  • Is it safe for host cells? High antimicrobial potency is clinically irrelevant if the compound is equally toxic to mammalian cells.[5] Therefore, early-stage cytotoxicity testing is crucial. By exposing a human cell line to the compound, we can determine the concentration at which it becomes toxic, establishing a preliminary therapeutic window.

This guide presents an integrated workflow to address these questions systematically.

Overall Experimental Workflow

The following diagram illustrates the logical flow from primary screening to safety assessment.

G cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Bactericidal Activity cluster_2 Phase 3: Safety Profiling A Prepare Stock Solution of Test Compound B Perform Broth Microdilution Assay (2-fold serial dilutions) A->B I Expose Cells to Compound (serial dilutions) A->I Input for Cytotoxicity C Incubate with Standardized Microbial Inoculum B->C D Determine Minimum Inhibitory Concentration (MIC) C->D E Subculture from Clear Wells (from MIC plate) onto Agar D->E Input for MBC L L D->L Analyze Data: Compare MIC/MBC with CC50 F Incubate Agar Plates E->F G Determine Minimum Bactericidal Concentration (MBC) F->G G->L H Culture Mammalian Cell Line (e.g., Fibroblasts, HaCaT) H->I J Perform Cell Viability Assay (e.g., Resazurin) I->J K Determine 50% Cytotoxic Concentration (CC50) J->K K->L

Caption: Integrated workflow for antimicrobial compound evaluation.

Materials and Reagents

Equipment:

  • Biosafety cabinet (Class II)

  • Incubator (35 ± 1°C)

  • Humidified CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 600 nm and fluorescence (Ex/Em: 535/590 nm)

  • Spectrophotometer or turbidimeter

  • Multichannel and single-channel micropipettes

  • Vortex mixer

  • Autoclave

  • Sterile 96-well flat-bottom microtiter plates (polystyrene)

  • Sterile culture tubes, flasks, and petri dishes

  • Sterile pipette tips and reagent reservoirs

Reagents & Media:

  • Test Compound: N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide

  • Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered

  • Microbial Strains (Suggested Panel):

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Enterococcus faecalis (e.g., ATCC 29212)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Fungus: Candida albicans (e.g., ATCC 90028)

  • Bacterial Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[6]

    • Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA)

  • Fungal Growth Media:

    • RPMI-1640 Medium with L-glutamine, buffered with MOPS[11]

    • Sabouraud Dextrose Agar (SDA)

  • Mammalian Cell Line: Human Dermal Fibroblasts (HDF) or Human Epidermal Keratinocytes (HaCaT)[12]

  • Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[12]

  • Reagents for Cell Culture & Assays:

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS), sterile

    • Resazurin sodium salt solution (or commercial equivalent like AlamarBlue™)

    • Triton™ X-100 (for positive cytotoxicity control)

  • Controls:

    • Positive Antibacterial Control: Ciprofloxacin or Gentamicin

    • Positive Antifungal Control: Fluconazole or Amphotericin B

  • Other: 0.5 McFarland turbidity standard, sterile saline (0.85% NaCl)

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][8] It determines the lowest concentration of the test compound that inhibits microbial growth.

Step 1: Preparation of Test Compound and Controls
  • Prepare a 10 mg/mL stock solution of "N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide" in 100% DMSO.

  • Prepare stock solutions of the positive control antibiotics (e.g., Ciprofloxacin at 1 mg/mL in sterile water).

  • Causality Check: DMSO is used for its ability to dissolve a wide range of organic compounds. However, it can be toxic to microbes and cells at higher concentrations. The final concentration in the assay should not exceed 1% v/v to avoid solvent-induced effects.

Step 2: Preparation of Microbial Inoculum
  • From a fresh agar plate (18-24 hours growth), pick 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute this suspension 1:150 in the appropriate sterile broth (CAMHB for bacteria, RPMI for yeast). This yields the final inoculum density of approximately 5 x 10⁵ CFU/mL.[8]

  • Causality Check: A standardized inoculum is critical for reproducibility. Too high an inoculum can overwhelm the antimicrobial agent, leading to falsely high MIC values, while too low an inoculum can lead to falsely low values.

Step 3: 96-Well Plate Setup
  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add an additional 100 µL of the compound stock solution (or control antibiotic) to the first column (e.g., Column 12), resulting in a total volume of 200 µL.

  • Perform a 2-fold serial dilution by transferring 100 µL from Column 12 to Column 11, mixing thoroughly. Repeat this process across the plate to Column 2. Discard 100 µL from Column 2 after mixing.[11] Column 1 will serve as the growth control.

  • This creates a gradient of the compound, typically from 256 µg/mL down to 0.5 µg/mL.

  • Using a multichannel pipette, add 50 µL of the final microbial inoculum prepared in Step 2 to each well from Columns 1 to 11.[8]

  • Finalize Controls:

    • Growth Control (Column 1): 100 µL broth + 50 µL inoculum (no compound).

    • Sterility Control (e.g., well H12): 150 µL broth only (no compound, no inoculum).

    • Solvent Control (optional but recommended): A row with serial dilutions of DMSO to confirm it has no antimicrobial effect at the concentrations used.

Step 4: Incubation and Reading
  • Cover the plate and incubate at 35 ± 1°C for 16-24 hours for bacteria.[8] For C. albicans, incubate at 35°C for 24 hours.[11]

  • After incubation, read the plate. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[6] Growth is indicated by turbidity or a pellet at the bottom of the well.

  • You can also read the absorbance at 600 nm using a microplate reader for a quantitative measure.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a direct extension of the MIC assay and is performed after the MIC has been determined.[7]

  • Using the 96-well plate from the MIC assay, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC. Also include the growth control well.

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, withdraw 10 µL from each selected well and spot-plate it onto a fresh, antibiotic-free agar plate (e.g., MHA or TSA).

  • Incubate the agar plates at 35 ± 1°C for 18-24 hours.

  • After incubation, count the number of colonies on each spot.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[7][10] In practice, this is often identified as the concentration that yields no more than 1-2 colonies, corresponding to the 0.1% survival threshold from an initial inoculum of ~1000 cells in the 10 µL spot.

Protocol 3: Preliminary In Vitro Cytotoxicity Assay

This protocol uses a Resazurin-based assay to measure the metabolic activity of mammalian cells as an indicator of cell viability.[12][13]

Workflow Diagram: Cytotoxicity Assay

G A Seed Mammalian Cells in 96-well plate (e.g., 1x10^4 cells/well) B Incubate for 24h to allow cell adherence A->B D Replace old media with media containing Test Compound B->D E Set up Controls: - Untreated Cells (100% Viability) - Triton X-100 (0% Viability) B->E C Prepare 2-fold Serial Dilutions of Test Compound in Cell Media C->D F Incubate for 24-48 hours D->F E->F G Add Resazurin Reagent to all wells F->G H Incubate for 2-4 hours (until color change) G->H I Measure Fluorescence (Ex 535nm / Em 590nm) H->I J Calculate % Viability and Determine CC50 I->J

Caption: Step-by-step workflow for the Resazurin cytotoxicity assay.

Step-by-Step Method
  • Cell Seeding: Seed a 96-well plate with human cells (e.g., HaCaT) at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]

  • Compound Preparation: Prepare 2x concentrated serial dilutions of the test compound in complete DMEM.

  • Cell Treatment: After 24 hours, carefully remove the old media from the cells. Add 100 µL of the compound dilutions to the respective wells.

  • Set up Controls:

    • Negative Control (100% Viability): Cells treated with fresh media containing the same concentration of DMSO as the highest compound dose.

    • Positive Control (0% Viability): Cells treated with a lytic agent like 0.1% Triton X-100.

  • Incubation: Incubate the plate for another 24 or 48 hours at 37°C and 5% CO2.

  • Viability Measurement:

    • Add 10 µL of Resazurin reagent to each well.

    • Incubate for 2-4 hours, or until the color in the negative control wells changes from blue to pink/magenta.

    • Measure the fluorescence using a microplate reader (Excitation ~535 nm, Emission ~590 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC50).

Data Analysis & Interpretation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Sample Antimicrobial Activity Data
MicroorganismStrainMIC (µg/mL)MBC (µg/mL)Interpretation
S. aureusATCC 259231632Bactericidal
E. coliATCC 2592264>256Bacteriostatic
P. aeruginosaATCC 27853>256>256Inactive
C. albicansATCC 9002832128Fungistatic
Ciprofloxacin(vs S. aureus)0.51Control OK
  • Interpretation: A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4. If the ratio is > 4, it is considered bacteriostatic .

Table 2: Sample Cytotoxicity and Selectivity Data
Cell LineAssay DurationCC50 (µg/mL)Selectivity Index (SI) vs S. aureus
HaCaT24 hours24015
  • Selectivity Index (SI): This crucial metric provides a preliminary assessment of the compound's therapeutic window. It is calculated as SI = CC50 / MIC .

  • Interpretation: A higher SI value is desirable, indicating that the compound is significantly more toxic to the microbe than to mammalian cells. An SI > 10 is often considered a promising starting point for further investigation.

References

  • Stadler, M., et al. (2020). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
  • Matuschek, E., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols.
  • Singh-Babak, S. D., et al. (2015). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. This is a foundational paper often cited, though the direct search results point to newer protocol papers that reference its principles. The principles are also embodied in CLSI and EUCAST guidelines.
  • Werth, B. J. (2020). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink.
  • CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing, 36th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Stadler, M., & Dersch, P. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. JoVE.
  • Turan-Zitouni, G., et al. (2016). Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. ResearchGate. Available at: [Link]

  • protocols.io. (n.d.). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... Available at: [Link]

  • Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. Available at: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • Macia, M. D., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. Available at: [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Available at: [Link]

  • Bio-protocol. (n.d.). Minimal Bactericidal Concentration for Biofilms (MBC-B). Available at: [Link]

  • Sonawane, K., et al. (2012). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Der Pharma Chemica. Available at: [Link]

  • Patsnap. (2024). What is Acetamide used for?. Patsnap Synapse. Available at: [Link]

  • Saade, E., et al. (2021). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Benzisothiazolin-3-one Acetamide Derivatives. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. Available at: [Link]

  • Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Available at: [Link]

  • ADLM. (2019). Application of Antimicrobial Susceptibility Testing Standards to Help Combat Antimicrobial Resistance. Available at: [Link]

  • U.S. Food and Drug Administration. (2026). Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link]

  • Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Publications. Available at: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]

  • Ferrer-Espada, R., et al. (2018). Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. MDPI. Available at: [Link]

  • de Oliveira, A. C. S., et al. (2021). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules. Available at: [Link]

  • Acar, T., et al. (2023). First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. ACS Omega. Available at: [Link]

  • Deranged Physiology. (2024). Acetazolamide. Available at: [Link]

  • El-Messery, S. M., et al. (2018). Synthesis, antimicrobial, anti-biofilm evaluation, and molecular modelling study of new chalcone linked amines derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2022). First Report of the Synthesis, Characterization, DFT Calculations of the New Oxoethyl Methacrylate and o -Acetamide and Evaluation of Antimicrobial, Antibiofilm and Antioxidant Effect. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis and Antibacterial Activities of 2- Oxo- N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp. PubMed. Available at: [Link]

  • Li, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the isolation of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the isolation of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide .

Because this molecule features a highly basic central secondary amine flanked by two strong hydrogen-bonding amide groups (N-phenyl and N-methyl), it is notoriously difficult to purify using standard normal-phase chromatography. This guide provides field-proven methodologies, troubleshooting FAQs, and the mechanistic reasoning required to achieve high-purity isolation.

Part 1: Diagnostic Workflow & Chromatography Strategy

When purifying basic organic amines, the most common failure mode is the on the silica gel surface[1]. This interaction causes severe peak tailing, compound degradation, and catastrophic yield loss.

To bypass this, you must either neutralize the silica surface dynamically (using a basic modifier) or change the stationary phase entirely.

ChromatographyWorkflow Start Crude Mixture: N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide TLC Perform 2D TLC (DCM:MeOH 90:10) Start->TLC Decision1 Is the spot streaking or Rf < 0.1? TLC->Decision1 PathA Yes: Acid-Base Interaction with Silanols Decision1->PathA Streaking observed PathB No: Proceed with Standard Silica Decision1->PathB Tight spot Decision2 Choose Stationary Phase PathA->Decision2 ModSilica Bare Silica + 1% TEA (Neutralize Silanols) Decision2->ModSilica Cost-effective AmineSilica Amine-Functionalized Silica (No modifier needed) Decision2->AmineSilica Best yield/purity ReversePhase C18 Reverse Phase (Water/MeCN + 0.1% NH4OH) Decision2->ReversePhase High polarity/salts

Decision Matrix for Chromatographic Purification of Polar Secondary Amines

Part 2: Quantitative Performance Data

The following table summarizes the expected chromatographic behavior of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide across different stationary and mobile phase combinations.

Stationary PhaseMobile Phase SystemModifierTailing Factor ( As​ )Typical Recovery (%)Primary Failure Mode / Notes
Bare Silica (Normal) Hexane / EtOAcNone> 3.0 (Severe)< 40%Irreversible adsorption to silanols.
Bare Silica (Normal) DCM / MeOHNone2.5 - 3.050 - 60%Band broadening; co-elution with impurities.
Bare Silica (Normal) DCM / MeOH1% TEA1.2 - 1.575 - 85%Good resolution, but residual TEA requires removal.
Amine-Silica (NH2) DCM / MeOHNone1.0 - 1.185 - 95%Optimal Method. Sharp peaks, no modifiers needed.
C18 (Reverse Phase) Water / Acetonitrile0.1% NH₄OH1.1 - 1.380 - 90%Excellent for resolving closely related structural analogs.

Part 3: Step-by-Step Validated Methodologies

Protocol A: Amine-Functionalized Silica Chromatography (Recommended)

Causality: [2]. This completely eliminates the Brønsted acid-base interaction that causes the secondary amine to tail, allowing for sharp peaks without contaminating your product with mobile phase modifiers.

  • Stationary Phase Setup: Select an Amine (NH2) bonded flash column. Treat the column entirely as normal phase to simplify method development[2].

  • Column Equilibration: Equilibrate the column with 3 column volumes (CV) of 100% Dichloromethane (DCM).

  • Sample Loading: Dissolve the crude mixture in a minimal volume of DCM. Self-Validation: If the sample is insoluble in pure DCM, add up to 5% Methanol (MeOH). Do not dry-load onto standard Celite, as the acidic silanols on Celite will trap the compound. If dry-loading is mandatory, use NH2-silica powder.

  • Gradient Elution: Run a gradient from 0% to 10% MeOH in DCM over 15 CV.

  • Detection: Monitor fractions via UV at 254 nm (the N-phenyl group provides strong UV absorbance).

  • Validation: Spot the collected fractions on an NH2-TLC plate. The target compound should appear as a tight, circular spot.

Protocol B: Dynamically Deactivated Bare Silica Chromatography

Causality: If NH2-silica is unavailable, bare silica can be used if it is dynamically deactivated. Adding a competing amine (like Triethylamine) to the mobile phase neutralizes the acidic silica silanols[1], allowing the target molecule to elute freely.

  • Solvent Preparation: Prepare a mobile phase of DCM/MeOH (e.g., 90:10 v/v) and add 1% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Deactivation: Flush a standard bare silica column with 3-5 CV of the TEA-containing mobile phase.

    • Self-Validation Check: Collect a few drops of the column effluent and check the pH with indicator paper. It must be basic (pH > 8) before loading the sample. If it is acidic, the silanols are not yet saturated; continue flushing.

  • Sample Loading: Load the sample dissolved directly in the deactivated mobile phase.

  • Elution: Elute using the same TEA-containing solvent system.

  • Post-Purification (TEA Removal): Pool the product fractions and concentrate under reduced pressure. To remove residual TEA, perform an azeotropic distillation: add 10 mL of toluene to the flask, evaporate to dryness, and repeat 3 times. Place under high vacuum (< 0.1 mbar) overnight.

Part 4: Troubleshooting FAQs

Q: Why does my compound streak from Rf 0.1 to 0.8 on standard TLC plates? A: N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide features a highly polar secondary amine (-NH-) sandwiched between two hydrogen-bonding amide groups. Bare silica gel contains Brønsted acidic silanol (Si-OH) groups. The basic secondary amine continuously protonates and deprotonates (or strongly hydrogen-bonds) with these silanols as it moves up the plate. This continuous bind-and-release cycle creates a "comet" or streak rather than a defined spot. You must add 1% TEA to your TLC developing chamber to suppress this.

Q: My yield dropped to 30% after the column, but the purity is high. Where did the rest of my product go? A: It is irreversibly adsorbed onto the silica gel. When highly basic/polar compounds are run on bare silica without a basic modifier, a significant portion permanently binds to the stationary phase. While [3], recovering the compound from the silica requires flushing the column with a highly polar, basic wash (e.g., DCM/MeOH/NH4OH 80:18:2). Moving forward, switch to an amine-functionalized column to prevent this yield loss.

Q: Can I use Reverse Phase (C18) for this compound? A: Yes, but you must control the pH. Because the molecule is highly polar, it will elute in the void volume on a C18 column if run under standard acidic conditions (e.g., 0.1% Formic acid). To increase retention and resolution, apply the[1]. Using 0.1% NH4OH or an Ammonium Bicarbonate buffer deprotonates the amine, making the molecule more lipophilic and significantly increasing its interaction with the C18 stationary phase.

Part 5: References

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Application Blog. Available at:[Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO Application Note AN59. Available at:[Link]

  • Prasad, C. E., et al. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, ACS Publications. Available at:[Link]

Sources

Optimization

"N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide" stability issues in aqueous solution

Welcome to the Application Science Support Center. This guide addresses the specific physicochemical challenges associated with N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide —an unsymmetrical N-methyl-N'-phenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide addresses the specific physicochemical challenges associated with N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide —an unsymmetrical N-methyl-N'-phenyliminodiacetamide derivative (hereafter referred to as MePh-IMDA ).

Due to its unique structural architecture, featuring a central secondary amine flanked by two distinct amide groups, researchers frequently encounter issues with aqueous solubility, spontaneous hydrolysis, and NMR signal broadening. This guide provides the mechanistic causality behind these issues and field-proven, self-validating protocols to ensure experimental integrity.

System Architecture & Physicochemical Profile

To troubleshoot MePh-IMDA effectively, one must understand how its structural components interact with aqueous environments. The table below summarizes the quantitative and qualitative data dictating its stability.

Table 1: Physicochemical Parameters & Impact on Aqueous Stability

Structural FeatureParameter / CharacteristicMechanistic Impact on Aqueous Stability
Backbone Architecture Unsymmetrical IminodiacetamideForms extensive 3D intermolecular hydrogen-bond networks (amides acting as both donors and acceptors), severely reducing cold-water solubility 1.
Central Secondary Amine pKa ≈ 6.5 – 7.5Exhibits pH-dependent protonation. The deprotonated state (pH > 7.5) is highly susceptible to metal chelation and hydrophobic aggregation.
Coordination Mode O,N,O-tridentate ChelatorHigh affinity for transition metals (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Pd²⁺). Metal binding induces Lewis acid-catalyzed hydrolysis of the amide bonds 2.
Substituents Phenyl & Methyl GroupsIncreases overall lipophilicity (LogP) compared to unsubstituted iminodiacetamides, driving micellar aggregation in high-ionic-strength buffers like PBS.

Troubleshooting Guide & FAQs

Q1: Why does my MePh-IMDA solution become cloudy or precipitate shortly after dilution into biological buffers (e.g., 1X PBS)?

Cause: This is a solubility and aggregation issue driven by two factors. First, iminodiacetamides form highly stable intermolecular hydrogen-bonded networks 3. Second, at the pH of standard PBS (7.4), the central amine is partially deprotonated, maximizing the hydrophobicity contributed by the phenyl and methyl groups. Solution: Lower the buffer pH to 6.0–6.5. Protonating the central amine forms an ammonium cation, which breaks up the hydrogen-bond networks and drastically increases aqueous solubility.

Q2: I am observing a gradual decrease in the intact mass of MePh-IMDA via LC-MS over 48 hours at room temperature. What is driving this degradation?

Cause: You are likely observing trace metal-catalyzed amide hydrolysis. While the iminodiacetamide backbone is relatively stable in ultra-pure water, it acts as a potent O,N,O-tridentate chelator 1. Biological buffers and glassware often contain trace amounts of Cu²⁺, Zn²⁺, or Fe³⁺. When MePh-IMDA coordinates to these metals, the highly electronegative metal ion acts as a strong Lewis acid, polarizing the amide carbonyls. This significantly lowers the activation energy for nucleophilic attack by water, accelerating hydrolysis 2. Solution: Supplement your aqueous buffer with 1 mM EDTA. EDTA is a hexadentate ligand with a vastly superior formation constant (log β) for transition metals, effectively stripping them from MePh-IMDA and halting the catalytic degradation.

Q3: My ¹H-NMR spectra of MePh-IMDA in D₂O show significant peak broadening and peak splitting at the alpha-methylene protons. Is the compound impure?

Cause: This is a classic symptom of stereochemical isomerization and nitrogen inversion, not necessarily impurity. If trace metals are present, the ligand forms[M(L)₂]²⁺ complexes that exist in a dynamic equilibrium between cis-fac, trans-fac, and mer isomers 1. The energy barrier between these states causes exchange broadening on the NMR timescale. Solution: Adjust the D₂O solution to pH < 2.0 using DCl. This fully protonates the central amine, locking the molecule in a single, uncoordinated state and yielding sharp, distinct NMR peaks.

Diagnostic Visualizations

G Start Issue: MePh-IMDA Instability in Aqueous Solution Q1 Rapid precipitation upon buffer dilution? Start->Q1 Solubility Diagnosis: Aggregation / H-Bond Network Formation Q1->Solubility Yes Q2 Gradual loss of intact mass over 24-48h? Q1->Q2 No CheckPH Check Buffer pH. Is pH > 7.5? Solubility->CheckPH Degradation Diagnosis: Metal-Catalyzed Amide Hydrolysis Q2->Degradation Yes CheckMetals Trace metals in buffer? Degradation->CheckMetals AdjustPH Action: Adjust to pH 6.0-6.5 to protonate central amine CheckPH->AdjustPH Yes CheckTemp Storage Temp < 4°C? CheckPH->CheckTemp No HeatSonicate Action: Warm to 25°C. Avoid cold storage of stocks CheckTemp->HeatSonicate Yes AddEDTA Action: Add 1 mM EDTA to sequester Lewis acids CheckMetals->AddEDTA Yes

Troubleshooting workflow for resolving solubility and degradation issues of MePh-IMDA.

Mechanism FreeLigand Free MePh-IMDA (pH 7.4, Aqueous) Protonated Protonated Amine (Stable, Soluble) FreeLigand->Protonated pH < 6.5 (H+ addition) MetalComplex [M(MePh-IMDA)2]2+ Complex FreeLigand->MetalComplex Trace Cu2+, Zn2+ (from buffer/glass) Hydrolysis Amide Hydrolysis (Degradation) FreeLigand->Hydrolysis pH > 9.0 (OH- attack) MetalComplex->Hydrolysis Lewis Acid Catalysis (H2O attack) Isomers cis-fac / trans-fac Isomerization MetalComplex->Isomers Dynamic Equilibrium (NMR Broadening)

Chemical pathways leading to MePh-IMDA degradation, complexation, and stabilization.

Self-Validating Experimental Protocols

Protocol A: Preparation of a Stabilized Aqueous Stock Solution

To prevent immediate aggregation and long-term hydrolysis, the preparation must control both pH and free metal availability.

  • Step 1: Weigh out MePh-IMDA and dissolve it initially in 100% DMSO to a concentration of 50 mM. Causality: DMSO completely disrupts the intermolecular hydrogen-bonding networks before the compound encounters water.

  • Step 2: Prepare the target aqueous buffer (e.g., 50 mM MES or Bis-Tris) adjusted strictly to pH 6.2 . Supplement this buffer with 1 mM EDTA .

  • Step 3: Dropwise, add the 50 mM DMSO stock to the aqueous buffer under vigorous vortexing to reach the desired working concentration (e.g., 1 mM).

  • Step 4 (System Validation): Measure the Optical Density (OD) of the final solution at 600 nm using a UV-Vis spectrophotometer.

    • Validation Check: If OD₆₀₀ < 0.05, the solution is a true monomeric solution. If OD₆₀₀ > 0.05, colloidal aggregation has occurred, indicating the dilution was too rapid or the pH is too high.

Protocol B: Kinetic Stability Assessment via RP-HPLC

When assessing the half-life of MePh-IMDA, you must ensure that signal loss is due to chemical degradation, not physical precipitation or instrument error.

  • Step 1: Prepare a 100 µM solution of MePh-IMDA using Protocol A.

  • Step 2: Spike the solution with 50 µM Caffeine to act as a highly stable Internal Standard (IS).

  • Step 3: Transfer the solution to an HPLC vial and incubate in the autosampler at 25°C.

  • Step 4: Inject 10 µL every 4 hours over a 48-hour period. Use a C18 column with a gradient of Water/Acetonitrile (both containing 0.1% TFA to ensure the amine remains protonated on-column).

  • Step 5 (System Validation): Plot the peak area ratio of [MePh-IMDA] / [Caffeine] over time.

    • Validation Check: Evaluate the absolute peak area of Caffeine. If the Caffeine area fluctuates by >5% between runs, your autosampler is experiencing injection volume errors, and the degradation data is invalid. If the Caffeine area is stable but the ratio decreases, true chemical hydrolysis is occurring.

References

  • Influence of the non-coordinating alkyl chain type in N-alkylated iminodiacetamides on the stability and structure of their complexes with nickel(II) and cobalt(II). Polyhedron.4

  • Stereochemistry of Hexacoordinated Zn(II), Cu(II), Ni(II), and Co(II) Complexes with Iminodiacetamide Ligands. Inorganic Chemistry. 1

  • New coordination modes of iminodiacetamide type ligands in palladium(II) complexes: crystallographic and DFT studies. Structural Chemistry. 2

Sources

Troubleshooting

"N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide" unexpected NMR spectral peaks

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with complex iminodiacetamide derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with complex iminodiacetamide derivatives.

Our focus is the structural core: N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide (Structure: Ph-NH-C(=O)-CH2-NH-CH2-C(=O)-NH-CH3). This molecule features a central secondary amine flanked by two distinct secondary amides. Its high density of hydrogen-bond donors and acceptors, combined with basic amine functionality, frequently leads to pathological NMR spectral anomalies.

Below is the diagnostic workflow and in-depth troubleshooting guide to resolve unexpected peak doubling, complex splitting, and chemical shift drift.

Diagnostic Workflow

NMR_Troubleshooting Start Unexpected NMR Profile for Iminodiacetamide Doubling Peak Doubling (Unequal Integration) Start->Doubling Splitting Complex Splitting (CH2 AB Quartets) Start->Splitting Missing Missing or Broad NH Signals Start->Missing Drifting Chemical Shift Drift (Batch-to-Batch) Start->Drifting Rotamers Amide Rotamers (Restricted C-N Rotation) Doubling->Rotamers Diastereotopic Diastereotopic Protons (Rigid H-Bonding) Splitting->Diastereotopic Exchange Solvent Exchange & 14N Quadrupolar Effects Missing->Exchange Protonation Amine Protonation (Trace Acid in CDCl3) Drifting->Protonation VT_NMR Protocol: VT-NMR (Coalescence) Rotamers->VT_NMR Solvent_Titration Protocol: H-Bond Disrupting Solvents Diastereotopic->Solvent_Titration D2O_Shake Protocol: D2O Shake & Dry Solvents Exchange->D2O_Shake Alumina Protocol: Basic Alumina Filtration Protonation->Alumina

Caption: Diagnostic workflow for troubleshooting iminodiacetamide NMR spectral anomalies.

Case-Based Troubleshooting Guides (FAQs)

Q1: I am seeing two sets of peaks for the N-methyl and methylene groups with an integration ratio of roughly 85:15. Is my compound impure? Root Cause: Not necessarily. This is a classic manifestation of amide rotamers . The C-N bond in secondary amides possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π∗ orbital. This restricts rotation, leading to cis (E) and trans (Z) conformers that exchange slowly on the NMR timescale . While secondary amides strongly prefer the trans conformation, complex molecules like yours can stabilize the minor cis form via intramolecular hydrogen bonding or specific solvent interactions . Actionable Insight: Do not integrate the minor peaks as impurities until you perform a Variable Temperature (VT) NMR experiment (see Protocols) to confirm rotamer coalescence.

Q2: The two distinct methylene (-CH2-) groups should appear as two sharp singlets. However, they are showing up as complex AB quartets. The molecule has no chiral centers. Why? Root Cause: This is caused by diastereotopic effects induced by rigid conformational locking. Although your molecule is globally achiral, it contains multiple hydrogen-bond donors (NH) and acceptors (C=O). In non-polar solvents like CDCl3, the molecule folds onto itself, forming strong intramolecular hydrogen bonds. This rigid folding breaks the local plane of symmetry on the NMR timescale, rendering the two protons within a single methylene group spatially and magnetically non-equivalent . They couple to each other, resulting in an AB quartet with a large geminal coupling constant ( 2J≈15 Hz). Actionable Insight: Titrate a hydrogen-bond disrupting solvent (like DMSO-d6 or CD3OD) into your sample to break the rigid conformation and collapse the quartets back into singlets.

Q3: The chemical shifts of my methylene protons drift significantly between different batches of CDCl3. What is happening? Root Cause: This indicates amine protonation . The central secondary amine in your molecule is basic. CDCl3 slowly degrades upon exposure to light and oxygen, generating trace amounts of phosgene and hydrochloric acid (HCl) . Even micromolar amounts of HCl will partially protonate the secondary amine. Because the acid-base equilibrium is fast on the NMR timescale, the observed chemical shift is a population-weighted average of the free base and the conjugate acid. Varying acid concentrations across different solvent batches cause the shifts to drift. Actionable Insight: Always filter aged CDCl3 through basic alumina before use, or add a trace amount of triethylamine (TEA) to lock the molecule in its free-base form.

Q4: I cannot find the peaks for the secondary amine or the two amide protons. Where did they go? Root Cause: This is a dual-factor issue involving chemical exchange and quadrupolar relaxation . Protons attached to heteroatoms (N, O) are labile and rapidly exchange with trace water in the solvent. If the exchange rate is intermediate on the NMR timescale, the signals broaden into baseline noise. Furthermore, the 14 N nucleus has a spin of I=1 and a quadrupole moment. The rapid relaxation of the 14 N nucleus induces fluctuating magnetic fields that severely broaden the signals of directly attached protons . Actionable Insight: Use ultra-dry DMSO-d6 to slow the chemical exchange, which usually sharpens amide/amine protons into distinct multiplets.

Quantitative Data Presentation

Table 1: Expected vs. Pathological NMR Signatures (in CDCl3)

Structural ElementExpected 1H NMR Shift (Ideal)Pathological ObservationRoot Cause
N-Methyl (-CH3) ~2.7 - 2.8 ppm (Doublet)Two distinct doublets (e.g., 2.7 & 2.9 ppm)Amide Rotamers (cis/trans isomerism)
Methylene (-CH2-) ~3.3 - 3.5 ppm (Two Singlets)Complex AB Quartets (~3.2 - 3.8 ppm)Diastereotopic Protons (Rigid H-Bonding)
Amine (-NH-) ~2.0 - 2.5 ppm (Broad Singlet)Drifting downfield (>4.0 ppm) or MissingTrace Acid Protonation / H-D Exchange
Amide (-NH-C=O) ~7.5 - 8.5 ppm (Broad)Missing from spectrumFast Chemical Exchange with wet solvent

Experimental Protocols

Every protocol below is designed as a self-validating system to ensure data integrity and prevent false positives.

Protocol 1: Variable Temperature (VT) NMR for Rotamer Validation

Purpose: To differentiate between structural impurities and conformational rotamers.

  • Preparation: Dissolve 10 mg of the sample in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-d6).

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum at 25 °C. Identify the major and minor peak sets.

  • Thermal Ramping: Increment the NMR probe temperature in 10 °C steps up to 90 °C. Allow exactly 5 minutes for thermal equilibration at each step before acquiring the spectrum.

  • Observation: As temperature increases, the thermal energy will overcome the C-N rotational barrier. The distinct peaks will broaden and eventually coalesce into a single time-averaged peak.

  • Self-Validation (Critical): Cool the sample back to 25 °C and re-acquire the spectrum. The original peak doubling must return exactly as it was in Step 2. If the peaks remain as a single set or new peaks appear, the sample underwent thermal degradation, not rotamer coalescence.

Protocol 2: Basic Alumina Filtration for Shift Stabilization

Purpose: To strip trace HCl from CDCl3 and prevent amine protonation.

  • Column Preparation: Pack a small glass Pasteur pipette with a tight glass wool plug. Add 2 cm of activated basic alumina (Brockmann Grade I).

  • Filtration: Pass 1.0 mL of CDCl3 directly through the pipette into a clean vial.

  • Sample Prep: Dissolve your sample in the filtered CDCl3 and transfer it to the NMR tube.

  • Self-Validation: Run a parallel sample in unfiltered CDCl3. If the methylene peaks in the filtered sample shift upfield (lower ppm) and sharpen compared to the unfiltered sample, trace acid was the definitive cause of the drift.

Protocol 3: D2O Shake Test for Labile Protons

Purpose: To definitively identify exchangeable amine and amide protons.

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum in CDCl3 or DMSO-d6.

  • Exchange: Add 1-2 drops of Deuterium Oxide (D2O) directly into the NMR tube.

  • Agitation: Cap the tube and shake vigorously for 30 seconds. Allow the aqueous and organic phases to separate (a quick pulse in a micro-centrifuge ensures a clean phase separation).

  • Self-Validation: Re-acquire the spectrum. Overlay it with the baseline spectrum. The peaks belonging to the amine and amides will completely disappear due to H/D exchange, definitively mapping their chemical shifts.

References

  • Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry, 2014, 10, 701.

  • Conformational selectivity and high-affinity binding in the complexation of N-phenyl amides in water by a phenyl extended calix[4]pyrrole. Chemical Science (RSC), 2018.

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts.

  • Hydrogen-Bond Detection, Configuration Assignment, and Rotamer Correction of Side-Chain Amides in Large Proteins by NMR through Protium/Deuterium Isotope Effects. PubMed Central (NIH), 2010.

Optimization

Technical Support Guide: Troubleshooting Poor Solubility of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide in Assay Buffers

From the desk of the Senior Application Scientist Welcome to the technical support center. We understand that encountering solubility issues with a promising compound can be a significant bottleneck in research and devel...

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Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. We understand that encountering solubility issues with a promising compound can be a significant bottleneck in research and development. This guide is designed to provide you, our fellow scientists and drug development professionals, with a logical, in-depth framework for diagnosing and resolving the poor aqueous solubility of "N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide" in your assay buffers. Our approach is rooted in first principles of physical chemistry and backed by field-proven strategies to ensure you can get back to generating reliable and reproducible data.

FAQ 1: Why is my compound, N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide, likely exhibiting poor solubility?

Answer: The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces.[1][2] An analysis of your compound's structure reveals several features that likely contribute to its low aqueous solubility:

  • Hydrophobicity: The presence of a phenyl group (-C6H5) introduces a significant nonpolar, hydrophobic region to the molecule. This region is repelled by the polar water molecules in your aqueous buffer, favoring self-association and precipitation.

  • Crystal Lattice Energy: The molecule contains multiple amide bonds. These bonds are capable of forming strong intermolecular hydrogen bonds with each other in the solid state. This creates a highly stable crystal lattice structure that requires a significant amount of energy to break apart, a key step in the dissolution process. This high lattice energy is often correlated with high melting points and poor solubility.[1]

  • Lack of Readily Ionizable Groups: At typical physiological pH (e.g., pH 7.4 of a Phosphate-Buffered Saline, or PBS), the molecule is largely neutral. The secondary amine is the most likely site for protonation, but its basicity (pKa) may be too low to be significantly protonated in a neutral buffer. Compounds that can be ionized often exhibit much higher aqueous solubility.

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Weight ~221.25 g/mol Moderate, not a primary driver of insolubility.
logP (Octanol/Water Partition Coefficient) Moderately Positive (Predicted)Indicates a preference for a nonpolar environment over water; contributes to hydrophobicity.[1]
Hydrogen Bond Donors/Acceptors MultiplePromotes strong crystal packing, increasing the energy required for dissolution.[1]
Ionization State at pH 7.4 Primarily NeutralLacks charge-based interactions with water, limiting solubility.

FAQ 2: I'm seeing visible precipitation after diluting my DMSO stock into the assay buffer. What are the first steps I should take?

Answer: This is a classic and common issue often referred to as "crashing out." It occurs when a compound that is soluble in a high-concentration organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[3][4] The key is to systematically identify the cause.

Follow this initial troubleshooting workflow:

G start Precipitation Observed in Assay Well check_stock Step 1: Verify Stock Solution Is it clear? Has it been stored properly? start->check_stock stock_ok Stock is Clear check_stock->stock_ok Yes stock_bad Stock is Precipitated/Cloudy check_stock->stock_bad No check_conc Step 2: Check Final Assay Concentration Is your final concentration exceeding the known or expected aqueous solubility limit? stock_ok->check_conc re_dissolve Action: Re-dissolve stock. Use gentle warming (37°C) or sonication. If it fails, remake stock. stock_bad->re_dissolve conc_ok Concentration is Low check_conc->conc_ok No conc_high Concentration is High check_conc->conc_high Yes check_buffer Step 3: Evaluate Dilution Protocol How was the stock added to the buffer? What is the final DMSO %? conc_ok->check_buffer reduce_conc Action: Lower the final assay concentration. Determine the compound's kinetic solubility. conc_high->reduce_conc protocol_issue Action: Optimize dilution. Perform serial dilutions in DMSO first. Ensure rapid mixing upon final dilution. check_buffer->protocol_issue G cluster_0 Strategy A: Co-Solvent Screening cluster_1 Strategy B: pH Adjustment cluster_2 Strategy C: Excipient Screening start Goal: Solubilize Compound at Target Concentration a1 Test different final concentrations of DMSO (e.g., 0.1%, 0.5%, 1.0%) start->a1 b1 Determine if compound has ionizable group (Secondary amine is weakly basic) start->b1 c1 Test addition of Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) start->c1 a2 Test alternative water-miscible co-solvents (e.g., Ethanol, PEG-400, Propylene Glycol) a1->a2 evaluate Evaluate Solubility & Assay Compatibility (Visual inspection, nephelometry, control activity) a2->evaluate b2 Test solubility in buffers with varying pH (e.g., pH 6.0, 7.4, 8.5) b1->b2 b2->evaluate c2 Test addition of non-ionic surfactants (e.g., Tween-80, Pluronic F-68) c1->c2 c2->evaluate

Caption: Systematic strategies for solubility enhancement.

  • Strategy A: Co-Solvent Optimization: Co-solvents work by reducing the polarity of the aqueous buffer, making it a more favorable environment for hydrophobic molecules. [5][6][7]While DMSO is the most common, others can be effective and sometimes less disruptive to the assay. [8][9] * DMSO: Systematically test if increasing the final DMSO concentration (e.g., from 0.1% to 0.5% or 1.0%) improves solubility. Be mindful that DMSO concentrations above 0.5-1% can impact cellular health or enzyme activity. [3][10]Always run a vehicle control with the corresponding DMSO concentration.

    • Alternative Co-solvents: Polyethylene glycol 400 (PEG-400), propylene glycol, and ethanol are common alternatives. [6][11]They can be tested alone or in combination with DMSO.

  • Strategy B: pH Adjustment: The solubility of compounds with ionizable functional groups can be highly dependent on pH. [12][13][14][15] * Your compound contains a secondary amine, which is a weak base. By lowering the pH of the buffer (e.g., to pH 6.5 or 6.0), you can increase the proportion of the amine that is protonated (-NH2+). This positive charge will dramatically increase the molecule's interaction with water and can significantly boost solubility. [12][13] * Caution: Ensure that your assay target (e.g., enzyme, cell line) is stable and active at the tested pH.

  • Strategy C: Use of Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. [16][17][]They can encapsulate the hydrophobic phenyl group of your compound, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin interacts with the water, effectively solubilizing the entire complex. [16][17][19]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a very common and effective choice. [16] * Non-ionic Surfactants: Surfactants like Tween-80 or Pluronic F-68 can form micelles in aqueous solutions. At concentrations above the critical micelle concentration (CMC), these structures can sequester hydrophobic compounds within their nonpolar core, increasing the apparent solubility of the compound. [9]

FAQ 4: Can you provide a detailed protocol for conducting a solubility screening experiment?

Answer: Absolutely. Here is a practical, step-by-step protocol for assessing the kinetic solubility of your compound under various conditions. Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution (created by diluting a DMSO stock) and is highly relevant for screening assays.

Protocol: Kinetic Solubility Screening

1. Objective: To identify a buffer system in which N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide remains soluble at a target concentration (e.g., 10 µM) for the duration of a typical biological assay.

2. Materials:

  • N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide

  • Anhydrous, high-purity DMSO [20]* Aqueous Buffers to Test (prepare fresh):

    • Buffer A: Standard Assay Buffer (e.g., PBS, pH 7.4)

    • Buffer B: Standard Buffer + 1% DMSO (v/v)

    • Buffer C: Standard Buffer, pH adjusted to 6.5

    • Buffer D: Standard Buffer + 1 mg/mL HP-β-Cyclodextrin

  • 96-well clear-bottom plates

  • Plate reader capable of measuring absorbance or nephelometry (light scattering)

  • Multichannel pipette

3. Procedure:

Part A: Preparation of Stock and Intermediate Plates

  • Prepare Master Stock: Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration master stock solution (e.g., 20 mM). Ensure it is fully dissolved, using sonication if necessary. [3]2. Prepare Intermediate Plate (in 100% DMSO): In a 96-well plate (the "DMSO Plate"), perform a 2-fold serial dilution of your master stock in 100% DMSO. For example, starting from 2 mM, dilute down to create a concentration range that, upon final dilution, will bracket your target concentration.

    • Example: 2 mM, 1 mM, 0.5 mM, 0.25 mM, etc. This will correspond to final assay concentrations of 20 µM, 10 µM, 5 µM, 2.5 µM, etc., assuming a 1:100 final dilution.

Part B: Solubility Assessment

  • Prepare Assay Plates: Add 198 µL of each test buffer (A, B, C, D) to separate columns of a new 96-well clear-bottom plate. Prepare in triplicate for reproducibility.

  • Compound Addition: Using a multichannel pipette, transfer 2 µL from each well of the "DMSO Plate" to the corresponding wells of the assay plates containing the buffers. Pipette mix vigorously for 10-15 seconds to ensure rapid and complete mixing. This creates the final 1:100 dilution.

  • Incubation: Cover the plates and let them equilibrate at room temperature for a set time that mimics your assay duration (e.g., 1 hour).

  • Analysis:

    • Visual Inspection: First, visually inspect the plate against a dark background. Note the highest concentration in each buffer system that remains perfectly clear.

    • Instrumental Analysis (Nephelometry): For a more quantitative measure, read the plate on a nephelometer. An increase in light scattering indicates the formation of precipitate.

    • Instrumental Analysis (Absorbance): Alternatively, read the absorbance at a wavelength where the precipitate scatters light but the compound does not absorb (e.g., 650 nm). An increase in absorbance indicates precipitation.

5. Data Interpretation: For each buffer condition, determine the highest concentration at which no significant increase in light scattering or absorbance is observed compared to the buffer-only control. This is your kinetic solubility under those conditions. Choose the buffer system that keeps your compound in solution at or above your target assay concentration while also being compatible with your biological system.

By methodically applying these principles and protocols, you can overcome the solubility challenges presented by N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide, leading to more reliable data and advancing your research goals.

References

  • Fujikawa, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]

  • Karamanos, Y., et al. (2010). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Chem-space.com. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-methylpropyl)- (CAS 1540-94-9). Cheméo. Available at: [Link].

  • PubChem. (n.d.). N-methyl-2-oxo-2-phenylacetamide. National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase. (n.d.). Acetamide, N-[2-oxo-1-(phenylmethyl)propyl]-. Wiley. Available at: [Link]

  • Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

  • Pop, C. F., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Available at: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. LibreTexts. Available at: [Link]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Khan Academy. (2021). pH and solubility | Equilibrium | AP Chemistry. YouTube. Available at: [Link]

  • NextSDS. (n.d.). N-(1-ACETYLAMINO-2-OXO-2-PHENYL-ETHYL)-ACETAMIDE. NextSDS. Available at: [Link]

  • Al-Kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. Available at: [Link]

  • University of Strathclyde. (n.d.). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. STAX. Available at: [Link]

  • Fiveable. (n.d.). 8.11 pH and Solubility | AP Chemistry. Fiveable. Available at: [Link]

  • SciSpace. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. SciSpace. Available at: [Link]

  • Dominiak, K., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences. Available at: [Link]

  • NextSDS. (n.d.). N-[2-[[2-(Phenylamino)phenyl]methyl]phenyl]acetamide. NextSDS. Available at: [Link]

  • Hnizdová, K., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. Available at: [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Ziath. Available at: [Link]

  • MDPI. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. ijper.org. Available at: [Link]

  • Chattaraj, J., et al. (2021). The solubility product extends the buffering concept to heterotypic biomolecular condensates. eLife. Available at: [Link]

  • MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. Available at: [Link]

  • Chemistry Steps. (n.d.). The Effect of pH on Solubility. Chemistry Steps. Available at: [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. asiapharmaceutics.info. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. pnrjournal.com. Available at: [Link]

  • Molecular Pharmaceutics. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. Available at: [Link]

  • YouTube. (2021). ALEKS: Understanding the effect of pH on the solubility of ionic compounds. YouTube. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide

Welcome to the technical support center for the synthesis of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for a successful synthesis.

I. Reaction Overview & Mechanism

The synthesis of the target molecule, N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide, is a multi-step process that involves the formation of two amide bonds. A common and logical synthetic route involves two key transformations:

  • Formation of the Chloroacetamide Intermediate: The synthesis typically begins with the acylation of aniline with chloroacetyl chloride to form 2-chloro-N-phenylacetamide.[1][2][3] This is a crucial building block for the subsequent step.

  • Nucleophilic Substitution: The chloroacetamide intermediate then undergoes a nucleophilic substitution reaction with N-methylglycinamide (sarcosinamide) to yield the final product.

The overall reaction can be visualized as follows:

G cluster_1 Step 2: Nucleophilic Substitution Aniline Aniline Intermediate 2-chloro-N-phenylacetamide Aniline->Intermediate ChloroacetylChloride Chloroacetyl Chloride FinalProduct N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide Intermediate->FinalProduct + Sarcosinamide (Base, Solvent, Heat) Sarcosinamide N-methylglycinamide (Sarcosinamide)

Caption: General two-step synthesis pathway.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Low or No Yield of 2-chloro-N-phenylacetamide (Intermediate)

Question: I am getting a very low yield, or no product at all, in the first step of the reaction between aniline and chloroacetyl chloride. What could be the issue?

Answer:

This is a common problem that often points to issues with reagents, reaction conditions, or the work-up procedure. Here are the potential causes and how to address them:

  • Cause 1: Inactive Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis if exposed to moisture.

    • Solution: Use a fresh bottle of chloroacetyl chloride or distill the reagent before use. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Insufficient Base: The reaction of an amine with an acid chloride generates one equivalent of hydrochloric acid (HCl). This will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[4]

    • Solution: Use at least two equivalents of aniline or, more commonly, add a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl produced.[2] Schotten-Baumann conditions, using an aqueous base like NaOH in a biphasic system, can also be effective.[4]

  • Cause 3: Sub-optimal Temperature Control: The reaction is exothermic. Adding chloroacetyl chloride too quickly can lead to side reactions and decomposition.

    • Solution: Add the chloroacetyl chloride dropwise to a cooled solution (0-5 °C) of aniline and base.[2] After the addition is complete, the reaction can be allowed to warm to room temperature.

Formation of Multiple Products in the Final Step

Question: In the reaction between 2-chloro-N-phenylacetamide and N-methylglycinamide, I'm seeing multiple spots on my TLC plate, and my final product is impure. What are the likely side reactions?

Answer:

The presence of multiple products suggests that side reactions are competing with the desired nucleophilic substitution. Here are the most probable culprits:

  • Side Reaction 1: Dialkylation: N-methylglycinamide has two nucleophilic nitrogen atoms. While the secondary amine is generally more nucleophilic, the primary amide nitrogen can also react, especially under harsh conditions, leading to a dialkylated byproduct.

    • Solution:

      • Stoichiometry Control: Use a slight excess of N-methylglycinamide (1.1-1.2 equivalents) to favor the mono-alkylation product.

      • Temperature Management: Avoid excessive heating. Monitor the reaction by TLC and stop it once the starting material is consumed.

  • Side Reaction 2: Hydrolysis of the Chloroacetamide: If there is water present in the reaction mixture, the chloroacetamide can be hydrolyzed back to N-phenylacetamide and chloroacetic acid.

    • Solution: Use anhydrous solvents and ensure all reagents are dry.

  • Side Reaction 3: Self-Condensation of N-methylglycinamide: Under strongly basic conditions, N-methylglycinamide can potentially undergo self-condensation reactions.

    • Solution: Use a mild, non-nucleophilic base such as potassium carbonate or sodium bicarbonate.

G Start 2-chloro-N-phenylacetamide + N-methylglycinamide Desired Desired Product Start->Desired Desired Pathway (Controlled Conditions) Dialkylation Dialkylation Byproduct Start->Dialkylation Excessive Heat or Strong Base Hydrolysis Hydrolysis Products Start->Hydrolysis Presence of Water SelfCondensation Self-Condensation Products Start->SelfCondensation Strong Base

Caption: Potential reaction pathways and side reactions.

Difficulty in Product Purification

Question: My product appears oily and is difficult to crystallize, or it streaks on the silica gel column during chromatography. How can I effectively purify my compound?

Answer:

Purification can be challenging, but a systematic approach can lead to a pure product.

  • For Oily Products or Failed Crystallization:

    • Solvent Selection: The choice of solvent for recrystallization is critical. The ideal solvent should dissolve the product when hot but not at room temperature.[5] Try a range of solvents with varying polarities, such as ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water mixtures.

    • Trituration: If recrystallization fails, try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes induce crystallization or wash away non-polar impurities.

  • For Column Chromatography Issues:

    • Solvent System Optimization: Before running a column, always optimize the solvent system using TLC. The ideal mobile phase should give your product an Rf value of 0.2-0.4. A common starting point is a mixture of ethyl acetate and hexanes.[5]

    • Deactivating the Silica Gel: Amine-containing compounds can sometimes stick to acidic silica gel. Pre-treating the silica gel with a small amount of triethylamine (0.5-1% in the mobile phase) can help to improve the separation.

    • Alternative Stationary Phases: If silica gel is not effective, consider using alumina (neutral or basic) or a C18 reverse-phase column.

III. Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the second step of the synthesis?

A1: A mild inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often a good choice. These bases are generally sufficient to neutralize the HCl formed during the reaction without promoting significant side reactions. Stronger bases like sodium hydroxide or sodium amide could lead to hydrolysis or other undesired reactions.[6]

Q2: What solvent is recommended for the reaction between 2-chloro-N-phenylacetamide and N-methylglycinamide?

A2: A polar aprotic solvent is typically preferred. Acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are good options as they can dissolve the starting materials and facilitate the SN2 reaction.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction.[5] Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting materials and the appearance of a new spot for the product will indicate the reaction's progress.

Q4: What are the key safety precautions I should take during this synthesis?

A4:

  • Chloroacetyl chloride is highly corrosive and lachrymatory (causes tearing). Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]

  • Aniline is toxic and can be absorbed through the skin. Handle with care and appropriate PPE.

  • Always be mindful of the exothermic nature of the acylation reaction and maintain proper temperature control.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N-phenylacetamide
  • In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).[2]

  • Cool the flask in an ice bath to 0-5 °C.[2]

  • In a separate flask, dissolve chloroacetyl chloride (1.1 eq) in a small amount of anhydrous DCM.

  • Add the chloroacetyl chloride solution dropwise to the stirred aniline solution over 15-20 minutes, ensuring the temperature remains below 5 °C.[2]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the aniline is consumed.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Separate the organic layer, wash it with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.[7]

Protocol 2: Synthesis of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide
  • In a round-bottom flask, combine 2-chloro-N-phenylacetamide (1.0 eq), N-methylglycinamide (sarcosinamide) (1.1 eq), and potassium carbonate (1.5 eq) in acetonitrile.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove any remaining salts and unreacted N-methylglycinamide.

  • Dry the organic layer, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient.

V. Data Summary

ParameterStep 1: AcylationStep 2: Nucleophilic Substitution
Key Reagents Aniline, Chloroacetyl Chloride2-chloro-N-phenylacetamide, N-methylglycinamide
Base Triethylamine or PyridinePotassium Carbonate or Sodium Bicarbonate
Solvent Dichloromethane (DCM)Acetonitrile or DMF
Temperature 0 °C to Room Temperature80-85 °C (Reflux)
Reaction Time 2-4 hours4-8 hours
Purification RecrystallizationColumn Chromatography

VI. References

  • Technical Support Center: N-ethyl-2-oxo-2-phenylacetamide Synthesis - Benchchem. Available from:

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. Available from:

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC. Available from:

  • Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids. Available from:

  • Application Notes: Synthesis of N-ethyl-2-oxo-2-phenylacetamide - Benchchem. Available from:

  • Technical Support Center: Sodium Amide in Organic Synthesis - Benchchem. Available from:

  • Acetonitrile and N-Chloroacetamide Formation from the Reaction of Acetaldehyde and Monochloramine | Environmental Science & Technology - ACS Publications. Available from:

  • phenylacetamide and N-methyl-2-oxo-2 - Benchchem. Available from:

  • CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate - Google Patents. Available from:

  • Acetonitrile and N-Chloroacetamide Formation from the Reaction of Acetaldehyde and Monochloramine | Request PDF - ResearchGate. Available from:

  • 6 Synthesis of N-Alkyl Amino Acids. Available from:

  • N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide - MDPI. Available from:

  • CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction - Google Patents. Available from:

  • N-Methylglycinamide | C3H8N2O | CID 151411 - PubChem - NIH. Available from:

  • Chloroacetic acid – Knowledge and References - Taylor & Francis. Available from:

  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. Available from:

  • Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC - NIH. Available from:

  • Synthesis and crystal structure of N-phenyl-2- (phenylsulfanyl)acetamide - IUCr Journals. Available from:

  • The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides - PubMed. Available from:

  • Synthesis and analysis of amides - Chemistry Education. Available from:

  • Synthesis of 2-chloro-N-(1-phenylethyl)acetamide: An Application Note and Protocol - Benchchem. Available from:

  • sodium amide - Organic Syntheses Procedure. Available from:

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] | ACS Omega - ACS Publications. Available from:

  • 2-Chloro-N-phenylacetamide 97 587-65-5 - MilliporeSigma. Available from:

  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem. Available from:

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from:

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide

Welcome to the Technical Support Center for the scale-up and process optimization of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide . This molecule is an unsymmetrical iminodiacetamide derivative.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and process optimization of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide . This molecule is an unsymmetrical iminodiacetamide derivative. The presence of a central secondary amine flanked by two distinct acetamide groups presents unique chemoselectivity, exotherm control, and purification challenges during multi-kilogram manufacturing.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure a robust synthetic campaign.

Process Overview & Mechanistic Pathway

To bypass the severe limitations of direct alkylation, the industry-standard approach utilizes a Benzyl-Protected Route . This temporary steric shielding prevents the formation of genotoxic and yield-destroying tertiary amine impurities.

SynthesisWorkflow SM1 2-Chloro-N- phenylacetamide INT1 N-Benzyl-2-amino- N-phenylacetamide SM1->INT1 Alkylation SM2 Benzylamine SM2->INT1 INT2 Protected Iminodiacetamide INT1->INT2 Alkylation SM3 2-Chloro-N- methylacetamide SM3->INT2 API Target API (Secondary Amine) INT2->API Debenzylation (H2, Pd/C)

Fig 1: Benzyl-protected synthetic workflow preventing over-alkylation.

Troubleshooting Guide & FAQs
Phase 1: Chloroacetylation Exotherms & Impurity Control

Q: During the scale-up of the 2-chloro-N-phenylacetamide intermediate (10 kg scale), we observe significant formation of bis-chloroacetylated aniline and severe exotherms. How do we mitigate this?

Causality: The reaction between aniline and chloroacetyl chloride is violently exothermic. If the internal temperature exceeds 10 °C, the mono-acylated product ( Ph−NH−CO−CH2​Cl ) can deprotonate and act as a nucleophile, attacking a second equivalent of the acid chloride to form a bis-acylated impurity. Resolution: Never perform neat additions on scale. Implement a buffered system using glacial acetic acid and sodium acetate, which controls the exotherm and limits the nucleophilicity of the formed amide ()[1]. Alternatively, use a strictly temperature-controlled (0 °C) dropwise addition in dichloromethane with triethylamine acting as the acid scavenger ()[2].

Phase 2: The Over-Alkylation Dilemma (C-N Bond Formation)

Q: Direct reaction of 2-amino-N-methylacetamide with 2-chloro-N-phenylacetamide yields >30% of the over-alkylated tertiary amine. How can we enforce strict mono-alkylation?

Causality: In direct alkylation, statistical mixtures of mono- and bis-alkylated products are kinetically difficult to avoid. In heterogeneous basic conditions (e.g., K2​CO3​ in MeCN), the localized concentration of the mono-alkylated intermediate on the solid base surface promotes rapid secondary reaction before bulk diffusion occurs. This over-alkylation is a well-documented bottleneck in the synthesis of iminodiacetamide derivatives ()[3]. Resolution: Implement a steric shield via the Benzyl-Protected Route. The bulky benzyl group physically blocks the trajectory required for a third SN​2 alkylation, completely suppressing tertiary amine formation.

OverAlkylation A Primary Amine (Moderate Nucleophile) B Target Secondary Amine (Stronger Nucleophile) A->B k1 (Slower) C Tertiary Amine (Bis-alkylated Impurity) B->C k2 (Faster) Inductive Effect

Fig 2: Kinetic causality of over-alkylation in direct iminodiacetamide synthesis.

Phase 3: Catalytic Debenzylation Stalling

Q: The final Pd/C-catalyzed debenzylation step stalls at 50-60% conversion on scale, requiring massive catalyst loading. What is causing the deactivation?

Causality: Catalyst poisoning via halide coordination. The preceding alkylation steps generate stoichiometric amounts of chloride salts (e.g., KCl ). If the N-benzyl iminodiacetamide intermediate is not thoroughly washed, residual chloride ions strongly coordinate to the palladium surface, blocking the active sites required for H2​ activation. Resolution: Perform a rigorous aqueous wash of the organic phase prior to crystallization. Add 0.1 equivalents of sodium acetate to the hydrogenation reactor to buffer any trace HCl generated during the reaction, preventing chloride-induced agglomeration of Pd nanoparticles.

Quantitative Data Summary

The following table summarizes the performance metrics of the optimized Benzyl-Protected route against the direct alkylation approach during a 10 kg scale-up campaign:

Process Parameter / MetricDirect Alkylation RouteBenzyl-Protected Route
Overall Yield (3 steps) 35 - 42%78 - 85%
Bis-alkylated Impurity 25 - 40%< 0.5%
E-factor (Waste/Product) > 120~ 45
Pd/C Catalyst Loading 15 - 20 wt% (Stalls)5 wt% (Complete in 6h)
Genotoxic Impurities (GTI) > 100 ppm< 10 ppm (TTC compliant)
Validated Step-by-Step Experimental Protocol
Step 1: Synthesis of N-Benzyl-2-amino-N-phenylacetamide
  • Setup: Charge a 50 L jacketed reactor with acetonitrile (20 L), benzylamine (1.5 eq), and anhydrous K2​CO3​ (2.0 eq).

  • Addition: Cool the suspension to 0–5 °C. Add a solution of 2-chloro-N-phenylacetamide (1.0 eq) in acetonitrile dropwise over 2 hours. Maintain the internal temperature strictly below 10 °C to prevent side reactions.

  • Reaction: Warm to 25 °C and stir for 12 hours.

  • Workup: Filter the inorganic salts and concentrate the filtrate. Recrystallize the crude product from ethanol/water.

    • Self-Validating Control: Check HPLC purity; the unreacted benzylamine must be <1.0% to prevent competitive alkylation in the next step.

Step 2: Protected Iminodiacetamide Assembly
  • Setup: Charge a 50 L reactor with DMF (15 L), the intermediate from Step 1 (1.0 eq), 2-chloro-N-methylacetamide (1.1 eq), K2​CO3​ (2.0 eq), and KI (0.1 eq, as a nucleophilic catalyst).

  • Reaction: Heat the mixture to 60 °C for 8 hours.

  • Quench & Wash: Quench the reaction by pouring into 45 L of ice-cold water under vigorous stirring. Filter the precipitated N-benzyl iminodiacetamide.

    • Self-Validating Control (Critical): Wash the filter cake with copious amounts of water (3 × 10 L). Test the final wash filtrate with a 5% AgNO3​ solution. Proceed to drying only when no white AgCl precipitate forms, ensuring the Pd/C catalyst will not be poisoned downstream. Dry under vacuum at 45 °C.

Step 3: Catalytic Hydrogenolysis (Debenzylation)
  • Setup: Charge a 20 L pressure reactor with methanol (10 L), the protected intermediate (1.0 eq), sodium acetate (0.1 eq), and 10% Pd/C (5 wt% loading).

  • Purge: Purge the reactor with N2​ (3x), followed by H2​ (3x) to ensure an oxygen-free environment.

  • Reaction: Pressurize to 40 psi with H2​ and heat to 40 °C. Stir vigorously (600 rpm) for 6 hours.

  • Workup: Monitor completion via HPLC.

    • Self-Validating Control: Ensure the intermediate N-benzyl peak area is <0.5% before filtering the catalyst through a Celite pad to prevent downstream purification failures.

  • Isolation: Concentrate the filtrate and crystallize the target API from isopropanol to yield N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide as a white crystalline solid.

References
  • [1] Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Molecular Diversity (Springer, 2022).

  • [2] Copper-Catalyzed One-Pot Synthesis of 1,3-Enynes from 2-Chloro-N-(quinolin-8-yl)acetamides and Terminal Alkynes. The Journal of Organic Chemistry (ACS Publications, 2020).

  • [3] Stereochemistry of Hexacoordinated Zn(II), Cu(II), Ni(II), and Co(II) Complexes with Iminodiacetamide Ligands. Inorganic Chemistry (ACS Publications, 2019).

Sources

Troubleshooting

Technical Support Center: Degradation Profiling of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complex impurity profiling of bis-amide structures. The compound N-Methyl-2-((2-o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complex impurity profiling of bis-amide structures. The compound N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide (CAS: 1095587-66-8) is a structural analog and common intermediate in the synthesis of anilide-class pharmaceuticals. Due to its secondary amine core flanked by two distinct amide linkages (an N-phenylacetamide and an N-methylacetamide), it exhibits unique vulnerabilities during forced degradation.

This guide provides field-proven troubleshooting strategies, validated LC-HRMS methodologies, and mechanistic insights to help you identify its degradation products under standard regulatory stress conditions (1[1]).

Part 1: Troubleshooting Guide & FAQs

Q1: During forced degradation under acidic and basic stress, we observe multiple co-eluting polar peaks. What are the primary hydrolytic pathways, and how do we resolve them? A1: The degradation of amide bonds primarily occurs through hydrolysis, involving the cleavage of the C-N bond in the presence of water, acids, or bases (2[2]). For this specific compound, hydrolysis is asymmetric due to the different leaving groups:

  • Pathway A (Anilide Cleavage): Hydrolysis of the N-phenyl amide yields aniline and N-methyl-2-(carboxymethylamino)acetamide. Aniline is a poor leaving group under basic conditions but cleaves readily under acidic stress.

  • Pathway B (Methylamide Cleavage): Hydrolysis of the N-methyl amide yields methylamine and 2-((2-oxo-2-(phenylamino)ethyl)amino)acetic acid.

  • Troubleshooting & Causality: These primary degradants (carboxylic acids and small amines) are highly polar. Standard C18 columns often fail to retain them, leading to co-elution at the void volume. Solution: Switch to a polar-embedded or Aqueous C18 (AQ) column and initiate the gradient at 100% aqueous mobile phase to ensure adequate retention. Furthermore, temperature control during sample preparation is critical, as elevated temperatures can artificially accelerate amide hydrolysis and lead to an overestimation of degradation levels (2[2]).

Q2: We are detecting a mass shift of +29 Da (m/z 251.11) during stability testing. Is this an oxidative degradant? A2: No. A +29 Da shift (addition of NO, loss of H) at the secondary amine indicates N-nitrosation , not oxidation (which typically presents as a +16 Da shift for an N-oxide). The central secondary amine in this molecule is highly susceptible to nitrosation if trace nitrites are present in excipients, solvents, or water sources.

  • Troubleshooting & Causality: The FDA has established strict guidance regarding the control of nitrosamine impurities, as they are probable human carcinogens (3[3]). If you detect the N-nitroso derivative, you must immediately halt release, conduct a root-cause risk assessment, and implement confirmatory LC-MS/MS testing capable of quantifying down to the parts-per-billion (ppb) level to ensure patient safety (3[3]).

Q3: How can we differentiate between the N-oxide degradation product and isobaric hydroxylated species? A3: Oxidative stress (e.g., 3% H₂O₂) will generate an N-oxide at the secondary amine (+16 Da, m/z 238.11). However, radical-mediated oxidation can also hydroxylate the phenyl ring.

  • Troubleshooting & Causality: Use MS/MS fragmentation (Collision-Induced Dissociation). The N-oxide will characteristically lose oxygen (-16 Da) or a hydroxyl radical (-17 Da) during CID, reverting to the parent mass (m/z 222.12). Conversely, ring-hydroxylated species will retain the +16 Da shift in their primary fragments (e.g., the aniline fragment will shift from m/z 94 to m/z 110).

Part 2: Quantitative Data & Expected Degradants

Below is the consolidated exact mass data for the parent compound and its primary degradation products to aid in your High-Resolution Mass Spectrometry (HRMS) method development.

Degradation ProductStress ConditionMolecular FormulaExact Mass (Da)Expected [M+H]⁺ (m/z)Mechanistic Origin
Parent Compound N/AC₁₁H₁₅N₃O₂221.1164222.1237Intact bis-amide
Degradant 1 (Aniline) Acidic HydrolysisC₆H₇N93.057894.0651Cleavage of N-phenyl amide
Degradant 2 (N-methyl-IDA monoamide) Acidic HydrolysisC₅H₁₀N₂O₃146.0691147.0764Cleavage of N-phenyl amide
Degradant 3 (Methylamine) Basic HydrolysisCH₅N31.042232.0495Cleavage of N-methyl amide
Degradant 4 (Carboxylic Acid) Basic HydrolysisC₁₀H₁₂N₂O₃208.0848209.0921Cleavage of N-methyl amide
Degradant 5 (N-Oxide) Oxidative (H₂O₂)C₁₁H₁₅N₃O₃237.1113238.1186Oxidation of secondary amine
Degradant 6 (N-Nitroso) Nitrosative (NO₂⁻)C₁₁H₁₄N₄O₃250.1066251.1139Nitrosation of secondary amine

Part 3: Self-Validating LC-HRMS Methodology

To ensure scientific integrity, every analytical workflow must be a self-validating system. Follow this step-by-step protocol to accurately map the degradation profile.

Step 1: Forced Degradation Sample Preparation (The "Stress" Phase)

  • Procedure: Prepare a 1 mg/mL stock solution of the parent compound. Aliquot into three vials. To Vial 1 (Hydrolysis), add 0.1 M HCl. To Vial 2 (Oxidation), add 3% H₂O₂. To Vial 3 (Nitrosation), add 0.1 M NaNO₂ in mildly acidic buffer. Incubate at 60°C for 24 hours. Neutralize Vial 1 and 3 with equivalent base/acid before injection.

  • Causality: Neutralization is mandatory prior to LC injection to prevent column degradation and to ensure that the pH of the sample matches the starting conditions of the mobile phase, preventing peak splitting or retention time shifts.

Step 2: Chromatographic Separation (The "Resolution" Phase)

  • Procedure: Use a Polar-Embedded C18 Column (e.g., Waters Atlantis T3, 2.1 x 100 mm, 1.8 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient: Hold at 0% B for 2 minutes, ramp to 60% B over 10 minutes.

  • Causality: The 2-minute aqueous hold is a deliberate choice to trap highly polar degradants (like methylamine and N-methyl-IDA monoamide) at the head of the column, preventing them from washing out in the void volume.

Step 3: High-Resolution Mass Spectrometry (The "Identification" Phase)

  • Procedure: Operate the HRMS (e.g., Q-TOF or Orbitrap) in Positive Electrospray Ionization (+ESI) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Acquire data in Data-Dependent Acquisition (DDA) mode to capture both MS1 exact mass and MS2 fragmentation spectra simultaneously.

  • Causality: +ESI is optimal because the secondary amine and amide nitrogens readily accept protons. DDA ensures that every newly formed degradant peak automatically triggers a fragmentation scan, providing the structural data needed to differentiate isomers (e.g., N-oxide vs. ring hydroxylation).

Step 4: System Suitability & Self-Validation

  • Procedure: Calculate the Mass Balance. The sum of the peak areas of the remaining parent compound plus all quantified degradation products must equal 95-105% of the initial unstressed assay value.

  • Causality: A mass balance significantly below 100% indicates a "leaky" analytical system—meaning volatile degradants (like methylamine) were lost during sample prep, or non-UV absorbing/poorly ionizing species were missed. This step validates the comprehensiveness of your method.

Part 4: Degradation Pathway Visualization

DegradationPathways Parent N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide Parent API/Impurity Hydrolysis Hydrolytic Degradation (Acid/Base Stress) Parent->Hydrolysis H2O / H+ or OH- Oxidation Oxidative Degradation (Peroxide Stress) Parent->Oxidation H2O2 / Heat Nitrosation N-Nitrosation (Nitrite Exposure) Parent->Nitrosation NO2- / Acidic pH Deg1 Aniline + N-methyl-iminodiacetic acid monoamide (Ph-NH Cleavage) Hydrolysis->Deg1 Pathway A Deg2 Methylamine + 2-((2-oxo-2-(phenylamino)ethyl)amino)acetic acid (CH3-NH Cleavage) Hydrolysis->Deg2 Pathway B Deg3 N-Oxide Derivative (+16 Da) Oxidation->Deg3 N-Oxidation Deg4 N-Nitroso Derivative (+29 Da, Mutagenic Risk) Nitrosation->Deg4 Nitrosamine Formation

Degradation pathways of the target bis-amide under hydrolytic, oxidative, and nitrosative stress.

References

  • Control of Nitrosamine Impurities in Human Drugs Source: U.S. Food and Drug Administration (FDA) URL:[Link][3]

  • Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES Source: European Medicines Agency / International Council for Harmonisation (ICH) URL:[Link][1]

  • How to Detect Amide Degradation Using Chromatographic Techniques Source: Patsnap Eureka URL:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Structural Confirmation of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide via ¹H and ¹³C NMR Spectroscopy

Abstract In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy remains th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of small organic molecules, providing unparalleled insight into the atomic framework and connectivity.[3][4] This guide presents a comprehensive methodology for confirming the structure of "N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide," a molecule featuring multiple amide functionalities and distinct proton and carbon environments. We will delve into the theoretical underpinnings of NMR, provide a detailed experimental protocol, and offer an in-depth predictive analysis of the ¹H and ¹³C NMR spectra. This document is intended for researchers and scientists in chemical synthesis and drug development, serving as a practical reference for spectral interpretation and structural validation.

The Foundational Principles of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating two distinct energy states. The energy difference between these states corresponds to the radiofrequency range. By applying a radiofrequency pulse, the nuclei can be excited from the lower to the higher energy state. The frequency at which a specific nucleus absorbs this energy (its resonance frequency) is highly sensitive to its local electronic environment.[3]

This sensitivity is the origin of the chemical shift (δ) , a fundamental concept in NMR.[5] Electrons surrounding a nucleus shield it from the external magnetic field. Differences in electron density from one part of a molecule to another cause nuclei to experience slightly different local magnetic fields and thus resonate at different frequencies. These shifts are measured in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS), which is set to 0 ppm.[6][7]

  • Shielding and Deshielding : Nuclei in electron-rich environments are said to be "shielded" and appear at a lower chemical shift (upfield). Conversely, nuclei near electronegative atoms (like oxygen or nitrogen) or within unsaturated systems (like aromatic rings) are "deshielded," meaning their electron density is pulled away, and they appear at a higher chemical shift (downfield).[5][8][9]

  • Spin-Spin Coupling : In ¹H NMR, the magnetic field of a proton can influence the magnetic field of its neighbors on adjacent carbons. This interaction, known as spin-spin coupling, causes the splitting of signals into multiplets (e.g., doublets, triplets, quartets). The pattern of splitting provides valuable information about the connectivity of atoms.

  • Integration : The area under a peak in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. This allows for a quantitative count of the protons in each unique chemical environment.

Proposed Molecular Structure

To facilitate the spectral analysis, the unique proton and carbon environments of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide are systematically labeled as shown below.

Caption: Labeled structure of the target molecule.

Experimental Methodology: A Self-Validating Protocol

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra suitable for structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis a Weigh ~5-10 mg of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide b Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3) a->b c Add TMS as internal standard (0 ppm) b->c d Transfer to a clean, dry 5 mm NMR tube c->d e Lock spectrometer on deuterium signal d->e Insert Sample f Shim magnet coils for optimal field homogeneity e->f g Acquire 1H Spectrum (e.g., 16-32 scans) f->g h Acquire 13C Spectrum (e.g., 1024-4096 scans) with proton decoupling f->h i Apply Fourier Transform g->i h->i j Phase correct spectra i->j k Calibrate 1H spectrum to TMS at 0.00 ppm j->k l Integrate 1H signals k->l m Compare experimental data with predicted spectra l->m

Caption: Standard workflow for NMR-based structural elucidation.

Step-by-Step Protocol:

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the synthesized compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it solubilizes polar compounds and its residual solvent peak does not typically obscure important signals. Furthermore, amide N-H protons are less prone to rapid exchange in DMSO-d₆, resulting in sharper, more easily identifiable peaks.[10]

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift calibration (δ = 0.00 ppm).[6][7]

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition :

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to ensure homogeneity, which is critical for achieving high resolution and sharp peaks.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans (e.g., 16-32) should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope (~1.1%), more scans (e.g., 1024 or more) are required.[9] The spectrum should be acquired with broadband proton decoupling to simplify the spectrum by collapsing all C-H coupling, resulting in a single peak for each unique carbon atom.[9]

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID) to generate the frequency-domain spectrum.

    • Manually phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each peak.

Predictive Spectral Analysis

The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra for the target molecule, based on established chemical shift principles.

Predicted ¹H NMR Spectrum

The proton spectrum is expected to show seven distinct signals. The predicted chemical shifts, multiplicities, and integrations are summarized below. These predictions are based on typical values for amides, aromatic systems, and alkyl groups adjacent to nitrogen.[5][6][11]

Signal LabelPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale
H(a)~8.0 - 8.5Broad Singlet1HNH -CH₃Amide protons are deshielded and often broad. This one is part of a secondary amide.[11][12]
H(b)~7.8 - 8.3Broad Singlet1HNH -CH₂This secondary amide proton is also deshielded. Its exact position can be influenced by hydrogen bonding.[11][12]
H(d)~9.5 - 10.5Broad Singlet1HPhenyl-NH The amide proton attached to the phenyl ring is expected to be the most deshielded due to the electronic effects of the aromatic system and the adjacent carbonyl.[11]
H(c)~3.9 - 4.2Singlet2HNH-CH₂ -C=OThese methylene protons are adjacent to both a nitrogen atom and a carbonyl group, leading to significant deshielding. No adjacent protons mean the signal will be a singlet.
H(e)~7.5 - 7.7Doublet or Multiplet2HOrtho-protons (C7-H , C11-H )Aromatic protons on carbons ortho to the electron-withdrawing amide substituent are deshielded.[6][8]
H(f)~7.2 - 7.4Triplet or Multiplet2HMeta-protons (C8-H , C10-H )Aromatic protons meta to the substituent are less affected and appear further upfield than the ortho and para protons.[6][8]
H(g)~7.0 - 7.2Triplet or Multiplet1HPara-proton (C9-H )The para proton's chemical shift is intermediate between the ortho and meta positions.
-~2.6 - 2.8Singlet3HN-CH₃ The methyl group attached to the nitrogen is deshielded by the electronegative nitrogen atom.[13]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, as the two ortho carbons (C7/C11) and two meta carbons (C8/C10) of the phenyl ring are chemically equivalent due to free rotation.

Signal LabelPredicted δ (ppm)AssignmentRationale
C1~168 - 172C =O (Acetamide)Carbonyl carbons in amides are highly deshielded and appear far downfield.[14][15][16]
C2~25 - 30N-C H₃The N-methyl carbon is in the typical aliphatic region but is slightly deshielded by the attached nitrogen.[17][18]
C3~165 - 170C =O (Glycinamide)This second amide carbonyl is also in the characteristic downfield region.[14][15][16]
C4~45 - 55NH-C H₂-C=OThis methylene carbon is deshielded by both the adjacent nitrogen and carbonyl group.
C5~163 - 168Phenyl-NH-C =OThe third amide carbonyl carbon. Its chemical shift is influenced by conjugation with the phenyl ring.[14][16]
C6~138 - 142C -ipsoThe aromatic carbon directly attached to the nitrogen (ipso-carbon) is significantly influenced by the substituent.[19][20]
C7, C11~118 - 122C -orthoThe ortho carbons are typically shifted upfield relative to benzene (128.5 ppm) by the electron-donating effect of the nitrogen atom.[19][20]
C8, C10~128 - 130C -metaThe meta carbons are least affected by the substituent and should appear near the chemical shift of benzene.[19][20][21]
C9~123 - 126C -paraThe para carbon is also shielded by the nitrogen substituent, appearing upfield of the meta carbons.[19][20]

Comparative Analysis and Structural Confirmation

To confirm the structure of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide, a researcher must meticulously compare the experimentally obtained spectra with the predictions outlined above.

  • ¹H NMR Confirmation : The presence of three distinct, broad signals in the downfield region (δ > 7.5 ppm), integrating to 1H each, is strong evidence for the three different amide N-H protons. The characteristic signals for the aromatic protons (a multiplet pattern integrating to 5H) and the two singlets for the N-CH₃ (3H) and the methylene group (2H) must be observed. The specific splitting patterns of the aromatic region will confirm the monosubstituted phenyl ring.

  • ¹³C NMR Confirmation : The presence of three distinct signals in the carbonyl region (δ > 160 ppm) is a critical validation point for the three amide groups. The four signals in the aromatic region (one ipso, two equivalent ortho, two equivalent meta, and one para) will confirm the monosubstituted benzene ring. The remaining two aliphatic signals for the N-CH₃ and the methylene carbon must also be present in their predicted regions.

Any significant deviation from these predictions could indicate the presence of impurities, residual solvent, or an incorrect structure. For instance, the absence of one of the amide carbonyl signals in the ¹³C spectrum would immediately call the proposed structure into question.

Conclusion

The structural integrity of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide can be unequivocally confirmed through a combined analysis of its ¹H and ¹³C NMR spectra. The predicted chemical shifts, multiplicities, and integrations provide a robust framework for comparison against experimental data. The key spectral fingerprints include three distinct amide proton signals, a monosubstituted aromatic pattern in the ¹H spectrum, and three unique carbonyl carbon signals in the ¹³C spectrum. By following the detailed experimental protocol and analytical logic presented in this guide, researchers can confidently validate the synthesis of this and structurally related molecules, ensuring the integrity of their chemical research and development efforts.

References

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • MDPI. (n.d.). N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide. Retrieved from [Link]

  • University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • van der Plas, H. C., et al. (1977). Carbon-13 n.m.r. investigation on the nitrogen methylation of the mono- and diazanaphthalenes. Organic Magnetic Resonance.
  • Agrawal, P. K., Agrawal, C., & Agrawal, S. (2019). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids.
  • Abraham, R. J. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository. Retrieved from [Link]

  • Abraham, R. J., et al. (2013, March 15). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. PubMed. Retrieved from [Link]

  • Ghasemi, J., et al. (n.d.). Modeling of 13C NMR chemical shifts of benzene derivatives using the RC–PC–ANN method: A comparative study of original molecular descriptors and multivariate image analysis descriptors. Canadian Science Publishing. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health (NIH). (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. Retrieved from [Link]

  • Levy, G. C., & Nelson, G. L. (1972). Carbon-13 NMR study of aliphatic amides and oximes. Spin-lattice relaxation times and fast internal motions. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2014, August 30). 14.16: Protons Bonded to Oxygen and Nitrogen. Retrieved from [Link]

  • Tjandra, N., & Bax, A. (1997). Solution NMR Measurement of Amide Proton Chemical Shift Anisotropy in 15N-Enriched Proteins. Correlation with Hydrogen Bond Length. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, December 3). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

  • King Fahd University of Petroleum & Minerals. (1980, December). 13>C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on >13>C NMR chemical shifts. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Retrieved from [Link]

  • ACS Publications. (2009, May 14). Accurate Measurement of Methyl 13C Chemical Shifts by Solid-State NMR for the Determination of Protein Side Chain Conformation: The Influenza A M2 Transmembrane Peptide as an Example. Retrieved from [Link]

  • OpenReview. (n.d.). Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Pressure-dependent chemical shifts of the NMA amide nuclei 13 C(left),.... Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-2-oxo-2-phenylacetamide. Retrieved from [Link]

  • University of Ottawa. (n.d.). Nitrogen NMR. Retrieved from [Link]

  • RSC Publishing. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (n.d.). NMR calculations by DFT on the methylene bleu and the methyl red chemical structures. Retrieved from [Link]

  • ResearchGate. (2025, October 15). N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylacetamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, December 5). C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation. Retrieved from [Link]

  • Stanford University. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

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Comparative

A Comparative Guide to Mass Spectrometry for Purity Assessment of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide

Introduction N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide is a small organic molecule with potential applications in pharmaceutical research and development as a synthetic intermediate or a candidate for biolo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide is a small organic molecule with potential applications in pharmaceutical research and development as a synthetic intermediate or a candidate for biological screening. As with any compound intended for such applications, establishing its purity is a critical step to ensure the reliability of experimental results and to meet regulatory standards. Mass spectrometry (MS) stands out as a primary analytical technique for this purpose due to its high sensitivity, selectivity, and ability to provide molecular weight and structural information.[1][2]

This guide provides a comprehensive comparison of mass spectrometry-based methods for the purity assessment of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide. We will delve into the rationale behind experimental choices, present detailed protocols, and discuss the interpretation of data for robust purity profiling.

The Critical Role of Purity Assessment

In drug development, impurities can arise from various sources, including the synthesis process, degradation of the active pharmaceutical ingredient (API), or the formulation process.[3] These impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines for the identification, quantification, and control of impurities in drug substances and products.[5][6][7] Therefore, employing a reliable analytical methodology for purity assessment is not just a matter of good science but a regulatory necessity.

Comparing Mass Spectrometry Techniques for Purity Analysis

The choice of mass spectrometry technique for purity assessment depends on several factors, including the complexity of the sample, the nature of the impurities, and the desired level of detail. Here, we compare two common approaches: Direct Infusion Mass Spectrometry (DIMS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

FeatureDirect Infusion Mass Spectrometry (DIMS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle The sample is introduced directly into the mass spectrometer's ion source without prior chromatographic separation.[8][9]The sample is first separated by high-performance liquid chromatography (HPLC), and the eluent is then introduced into the mass spectrometer.[3][10]
Speed Very fast, suitable for high-throughput screening.[8]Slower due to the chromatographic separation step.
Complexity Simple setup and operation.[11]More complex, requiring optimization of both LC and MS parameters.
Information Provides the molecular weight of all ionizable components in the sample simultaneously.[8]Provides retention time and molecular weight for each component, allowing for the separation and identification of isomers.[12]
Sensitivity Can be lower due to ion suppression effects in complex mixtures.[9]Generally higher sensitivity for individual components due to separation from the matrix.[1]
Best For Quick confirmation of the main component's molecular weight in relatively pure samples.[8]Comprehensive impurity profiling, separation of isomers, and quantification of impurities.[3][12][13]

For a thorough purity assessment of a novel compound like N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide, LC-MS is the superior choice . It allows for the separation of the main compound from its impurities, providing a much clearer picture of the sample's purity. Direct infusion can be a useful preliminary check, but it cannot replace the detailed analysis provided by LC-MS.

Experimental Workflow for LC-MS Purity Assessment

The following workflow outlines the key steps for the purity assessment of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide using LC-MS.

Caption: A streamlined workflow for LC-MS based purity assessment.

Detailed Experimental Protocol

1. Materials and Reagents:

  • N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide (analyte)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA), MS-grade

  • Methanol, HPLC-grade (for cleaning)

  • 0.22 µm syringe filters

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QqQ) instrument) equipped with an electrospray ionization (ESI) source.[4][14]

3. Sample Preparation:

  • Accurately weigh approximately 1 mg of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide.

  • Dissolve the compound in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Perform serial dilutions to prepare a working solution of 1 µg/mL.

  • Filter the working solution through a 0.22 µm syringe filter before injection.

4. LC-MS Parameters:

The following parameters serve as a starting point and should be optimized for the specific instrument and compound.

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmA C18 column is a good starting point for reversed-phase chromatography of small organic molecules.
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in the protonation of the analyte in positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent for reversed-phase chromatography.
Gradient 5% to 95% B over 10 minutesA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µL
Ionization Mode ESI PositiveThe presence of nitrogen atoms in the analyte makes it amenable to protonation.
Capillary Voltage 3.5 kV
Gas Temperature 325 °C
Gas Flow 8 L/min
Mass Range 50-500 m/zThis range should encompass the molecular weight of the analyte and potential impurities.

5. Data Acquisition:

Acquire data in both full scan mode to detect all ionizable species and in tandem MS (MS/MS) or All-Ions Fragmentation mode to obtain structural information for impurity identification.[2][14]

Data Analysis and Interpretation

  • Identify the Main Peak: In the total ion chromatogram (TIC), identify the major peak corresponding to N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide. The expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound plus the mass of a proton.

  • Extract Ion Chromatograms (EICs): Generate EICs for the expected m/z of the main compound and any other observed ions. This will help to visualize the chromatographic separation of the different species.

  • Peak Integration and Purity Calculation: Integrate the area of the main peak and all impurity peaks in the chromatogram. The purity can be estimated as the percentage of the main peak area relative to the total area of all peaks.

    Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100

  • Impurity Identification: For any significant impurities, analyze the full scan and MS/MS data to propose potential structures. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of impurities.[7][15]

Trustworthiness and Method Validation

To ensure the trustworthiness of the purity assessment, the analytical method should be validated according to guidelines from the International Council for Harmonisation (ICH) and the FDA.[16][17][18] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[18]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.[18]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[16]

Caption: Key parameters for analytical method validation.

Conclusion

Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for the purity assessment of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide. A well-developed and validated LC-MS method can provide accurate and reliable data on the purity of the compound and help in the identification and characterization of any impurities. This is crucial for ensuring the quality and safety of materials used in research and drug development. By following a systematic approach to method development, data acquisition, and analysis, researchers can have high confidence in the purity of their compounds.

References

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • PubChem. (n.d.). N-methyl-2-oxo-2-phenylacetamide. [Link]

  • Google Patents. (n.d.). CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)
  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. [Link]

  • Axcend. (2025, October 9). Low Flow Direct Infusion Mass Spectrometry Using AutoFocus™. [Link]

  • Kind, T., et al. (2017, April 24). Identification of small molecules using accurate mass MS/MS search. PMC. [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • PubChem. (n.d.). N-ethyl-2-[2-(2-oxoethyl)phenoxy]acetamide. [Link]

  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Identification of unknown compound by direct infusion. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024, January 3). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • NIST. (n.d.). Acetamide, N-(2-phenylethyl)-. [Link]

  • Lokhov, P. G., et al. (2022, August 21). An Open-Source Pipeline for Processing Direct Infusion Mass Spectrometry Data of the Human Plasma Metabolome. PMC. [Link]

  • ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Federal Register. (2015, July 27). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. [Link]

  • Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • Hilaris. (n.d.). A Report on Direct-infusion Mass Spectroscopy. [Link]

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. [Link]

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  • Chemical Synthesis Database. (2025, May 20). N-(2-anilino-2-oxoethyl)-2-phenylacetamide. [Link]

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Validation

A Comparative Guide to HPLC Purity Analysis of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a cornerstone of product s...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a cornerstone of product safety and efficacy. This guide provides an in-depth, experience-driven comparison of analytical methods for determining the purity of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide, a novel small molecule with potential therapeutic applications.

As no standard compendial method exists for this specific analyte, this document outlines a robust, scientifically-justified High-Performance Liquid Chromatography (HPLC) method developed from first principles. We will explore the rationale behind the selection of each parameter and compare its performance characteristics against powerful alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is intended for researchers, analytical scientists, and quality control professionals tasked with establishing reliable purity assays for new chemical entities.

Chapter 1: The Recommended HPLC Method: A Deep Dive

The development of a reliable purity analysis method begins with a thorough understanding of the analyte's physicochemical properties. N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide is a polar molecule containing a phenyl group, which acts as a chromophore, making it an excellent candidate for UV-based detection. The presence of amide and secondary amine functionalities suggests that reversed-phase liquid chromatography (RPLC) will be the most effective separation mode.[1][2]

Method Rationale & Parameters

Our primary goal is to develop a method that is not only accurate and precise but also specific, capable of separating the main peak from potential process-related impurities and degradation products. The following reversed-phase HPLC method was developed to meet these criteria.

ParameterRecommended ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity to retain the aromatic phenyl group, while the 5 µm particle size offers a good balance between efficiency and backpressure, suitable for standard HPLC systems.[3][4]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier that protonates free silanols on the silica backbone, significantly reducing peak tailing for amine-containing compounds and ensuring sharp, symmetrical peaks.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)Acetonitrile is a common organic modifier in RPLC with a low UV cutoff and viscosity, providing excellent separation efficiency.[1]
Gradient 10% to 90% B over 20 minutesA gradient elution is crucial for purity analysis, as it ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted from the column within a reasonable timeframe.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.[3][4]
Column Temp. 30 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Detection UV at 254 nmThe phenylamino moiety is expected to have strong absorbance around 254 nm, a common wavelength that provides high sensitivity for aromatic compounds. A full UV scan of the main peak is recommended to confirm the optimal wavelength.
Injection Vol. 10 µLA small injection volume minimizes the potential for peak distortion due to solvent effects and column overload.
Sample Diluent 50:50 Water:AcetonitrileThe diluent should be as close as possible to the initial mobile phase composition to ensure good peak shape for the main analyte.
Experimental Protocol: Step-by-Step

The following protocol details the execution of the purity analysis.

1. Reagent and Sample Preparation: a. Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas. b. Prepare Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas. c. Prepare Sample Diluent: Mix equal volumes of HPLC-grade water and acetonitrile. d. Prepare Standard Solution: Accurately weigh approximately 10 mg of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide reference standard and dissolve in 10 mL of Sample Diluent to create a 1 mg/mL stock solution. e. Prepare Sample Solution: Prepare the test sample at the same concentration (1 mg/mL) using the Sample Diluent.

2. HPLC System Setup and Equilibration: a. Install the specified C18 column. b. Purge the pump lines with fresh mobile phases. c. Set the column temperature to 30 °C. d. Equilibrate the column with the initial mobile phase composition (90% A, 10% B) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

3. Chromatographic Run: a. Set up the sequence with a blank (Sample Diluent) injection, followed by the reference standard and then the test samples. b. Inject 10 µL of each solution. c. Run the following gradient program:

  • 0-20 min: 10% B to 90% B (Linear)
  • 20-25 min: Hold at 90% B
  • 25-26 min: 90% B to 10% B (Linear)
  • 26-30 min: Hold at 10% B (Re-equilibration)

4. Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Chapter 2: Trustworthiness Through Validation

For any analytical method to be considered reliable, it must be validated to demonstrate its suitability for the intended purpose.[5][6][7] The principles outlined in the ICH Q2(R1) guideline provide a framework for this process.[5][6][8]

Key Validation Parameters for a Purity Method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][9] This is typically demonstrated by analyzing spiked samples and performing stress testing (e.g., acid, base, oxidative, thermal, and photolytic degradation) to ensure separation from degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5] This is assessed by analyzing a series of dilutions of the reference standard across a specified range (e.g., 0.1% to 150% of the target concentration).

  • Accuracy: The closeness of test results obtained by the method to the true value. This can be determined by analyzing samples with known amounts of spiked impurities.

  • Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][7] This is critical for quantifying low-level impurities.

The proposed HPLC method serves as a self-validating system. The gradient elution is designed to demonstrate specificity by separating a wide range of potential impurities. Its linearity and LOQ can be readily established through standard dilution experiments.

Chapter 3: Comparative Analysis of Purity Methods

While the developed HPLC method is robust and reliable for routine quality control, other technologies offer distinct advantages in specific contexts.[10] Here, we compare our HPLC method with UPLC and LC-MS.

HPLC vs. UPLC (Ultra-Performance Liquid Chromatography)

UPLC is a direct evolution of HPLC that utilizes columns with sub-2 µm particles.[2][11] This fundamental difference leads to significant performance gains.[12][13]

FeatureHPLC (Recommended Method)UPLCRationale & Field Insights
Analysis Time ~30 min< 10 minUPLC's smaller particles allow for much higher flow rates without a loss of efficiency, drastically reducing run times. This is a major advantage for high-throughput screening and rapid in-process controls.[10][12]
Resolution GoodExcellentThe higher efficiency of sub-2 µm particles results in sharper, narrower peaks, providing superior resolution between closely eluting impurities.[13][14]
Sensitivity StandardHighNarrower peaks lead to greater peak height and a better signal-to-noise ratio, making UPLC inherently more sensitive for detecting trace-level impurities.[10][14]
Solvent Consumption HighLowShorter run times and lower flow rates (on correspondingly smaller ID columns) mean a significant reduction in solvent use, leading to lower costs and a greener footprint.[10][13]
System Pressure 1000-4000 psi6000-15000 psiUPLC requires specialized equipment capable of handling very high backpressures, representing a higher initial capital investment compared to standard HPLC systems.[2][12]
Role of LC-MS (Liquid Chromatography-Mass Spectrometry)

While HPLC and UPLC with UV detection are excellent for quantifying purity, they provide no structural information about the impurities themselves. This is where LC-MS becomes an indispensable tool, particularly during drug development.[2][15]

FeatureHPLC/UPLC with UV DetectionLC-MSRationale & Field Insights
Primary Function Quantification of known and unknown impurities based on area %.Identification and structural elucidation of impurities.LC-MS provides the molecular weight of each impurity, which is the first and most critical piece of information needed to identify it.[15][16]
Impurity ID Not possible (retention time only).High confidence (provides m/z).Mass spectrometry can distinguish between co-eluting peaks and identify compounds that lack a UV chromophore, which would be invisible to a UV detector.[2][16]
Sensitivity Dependent on chromophore.Generally higher and more universal.MS detection is often more sensitive than UV and is not dependent on the presence of a chromophore, allowing for the detection of a wider range of potential impurities.[16]
Method Complexity Relatively simple.More complex; requires expertise in mass spectrometry and volatile mobile phases (e.g., formic acid is compatible, but non-volatile phosphates are not).[17]
Application Routine QC, release testing, stability studies.Impurity profiling, degradant identification, troubleshooting manufacturing processes.[15][18]

Chapter 4: Workflow and Decision Making

The selection of an analytical technique is guided by the specific requirements of the task at hand. The diagrams below illustrate the typical workflow for the recommended HPLC method and a decision-making framework for choosing the appropriate technology.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep Sample & Mobile Phase Preparation Equil System Equilibration Prep->Equil Inject Sample Injection Equil->Inject Sep Chromatographic Separation (Gradient Elution) Inject->Sep Detect UV Detection (254 nm) Sep->Detect Integrate Peak Integration Detect->Integrate Calc Purity Calculation (Area % Method) Integrate->Calc Report Final Report Calc->Report

Caption: HPLC Purity Analysis Workflow.

Method_Selection leaf leaf Start What is the primary goal? RoutineQC Routine QC / Release Testing Start->RoutineQC Quantification ImpurityID Impurity Identification / Profiling Start->ImpurityID Identification HighThroughput High-Throughput Screening Start->HighThroughput Speed HPLC Recommended HPLC Method (Robust, Accessible) RoutineQC->HPLC LCMS LC-MS Method (Definitive Identification) ImpurityID->LCMS UPLC UPLC Method (Fast, High Resolution) HighThroughput->UPLC

Caption: Analytical Method Selection Guide.

Conclusion

For the routine purity analysis of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide, the proposed reversed-phase HPLC method offers an excellent combination of specificity, robustness, and accessibility for standard quality control laboratories. It is built on established chromatographic principles and provides a solid foundation for method validation according to regulatory guidelines.

For laboratories seeking to enhance throughput and sensitivity, transitioning to a UPLC-based method is a logical and powerful upgrade, provided the necessary instrumentation is available. When the objective shifts from routine quantification to the critical task of impurity identification—a necessity during process development and degradation studies—LC-MS is the unequivocal choice. By understanding the distinct strengths and applications of each technique, scientists can deploy the most appropriate analytical tools to ensure the quality and safety of novel pharmaceutical compounds.

References

  • HPLC Analysis and Purification of Peptides - PMC. (n.d.).
  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. (2025, August 5).
  • N-methyl-2-oxo-2-phenylacetamide | C9H9NO2 | CID 10877451 - PubChem. (n.d.).
  • Alternative found for HPLC methods - Chromatography Today. (n.d.).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (1995, June).
  • LC-MS and CE-MS Strategies in Impurity Profiling - CHIMIA. (n.d.).
  • Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties - Organic & Biomolecular Chemistry (RSC Publishing). (2024, November 7).
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - MDPI. (2018, May 2).
  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2002, July 30).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) - PMDA. (n.d.).
  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines | Analytical Chemistry - ACS Publications. (n.d.).
  • CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica. (n.d.).
  • High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions. (2025, May 8).
  • N-ethyl-2-[2-(2-oxoethyl)phenoxy]acetamide | C12H15NO3 | CID - PubChem. (2026, March 7).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021, September 17).
  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC. (2018, November 12).
  • (PDF) 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation - ResearchGate. (2024, November 8).
  • Characterization of Impurity Profile of Dimercaptosuccinate Using High-Performance Liquid Chromatography and Mass Spectrometry - MDPI. (2025, December 27).
  • UPLC vs HPLC: what is the difference? - Alispharm. (2023, October 11).
  • Micro-LC for mRNA Impurity Profiling: Best Practices for High-Sensitivity Analysis. (2026, February 6).
  • Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016, June 27).
  • Biotherapeutic Peptide Mass Confirmation and Impurity Profiling on a SmartMS Enabled BioAccord LC-MS System - Waters Corporation. (n.d.).
  • N-(1-ACETYLAMINO-2-OXO-2-PHENYL-ETHYL)-ACETAMIDE - NextSDS. (n.d.).
  • Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique - International Journal of Pharmaceutical Sciences Review and Research. (2013, June 30).
  • Impurity Isolation & Identification Services - BOC Sciences. (n.d.).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (n.d.).
  • Differences between HPLC and UPLC - Pharmaguideline. (2018, April 29).
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Comparative

A Comparative Guide to In Silico Target Validation for N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide

Introduction: Deciphering the Biological Role of a Novel Chemical Entity In the realm of contemporary drug discovery, the journey from a novel chemical entity to a validated therapeutic agent is both complex and fraught...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deciphering the Biological Role of a Novel Chemical Entity

In the realm of contemporary drug discovery, the journey from a novel chemical entity to a validated therapeutic agent is both complex and fraught with challenges. A critical initial step in this process is target identification and validation, which seeks to elucidate the biological macromolecules with which a small molecule interacts to exert its effects. For a novel compound such as "N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide," which is not yet characterized in public chemical databases, in silico methodologies provide a powerful, cost-effective, and rapid approach to generate initial hypotheses about its biological targets.

This guide provides a comprehensive, in-depth comparison of computational strategies for the target validation of our case study molecule. As the exact structure for "N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide" is not cataloged, we have deduced its most plausible structure from the IUPAC name to be a dipeptide-like molecule with the SMILES string: CNC(=O)CNCC(=O)Nc1ccccc1. All subsequent analyses in this guide are based on this hypothesized structure. Our focus will be on the strategic application of reverse docking, a cornerstone of in silico target fishing, to navigate the vast proteomic landscape and identify high-probability protein candidates for this compound. We will dissect and compare widely-used docking platforms, providing a transparent rationale for methodological choices, and offer a self-validating framework for interpreting the computational results.

Part 1: The 'Target Fishing' Paradigm: A Reverse Approach to Target Identification

Traditionally, drug discovery has operated on a "forward pharmacology" paradigm: a compound is tested for a desired physiological effect, and its molecular target is subsequently identified. The advent of large-scale structural biology and powerful computational tools has enabled a complementary and increasingly pivotal strategy: "reverse pharmacology" or "target fishing."[1] This approach, particularly reverse docking, inverts the conventional screening process. Instead of screening a library of compounds against a single protein target, we screen a single compound against a vast library of protein structures to identify potential binding partners.[2]

The fundamental principle of reverse docking is to predict the binding affinity of a small molecule to various protein targets by computationally modeling their interactions.[1] By calculating and comparing the docking scores across a diverse set of proteins, we can rank potential targets and prioritize them for further investigation.[3] This method is invaluable for de-orphaning novel compounds, predicting off-target effects, and repositioning existing drugs.[2]

Figure 1: Workflow for In Silico Target Fishing via Reverse Docking.

Part 2: Foundational Protocols: Ligand and Target Library Preparation

The fidelity of any in silico study is fundamentally dependent on the quality of the input structures. Meticulous preparation of both the ligand (our novel compound) and the protein target library is a non-negotiable prerequisite for obtaining meaningful results.

Protocol 2.1: Ligand Preparation
  • 2D to 3D Structure Generation :

    • Action : Convert the 2D representation (SMILES: CNC(=O)CNCC(=O)Nc1ccccc1) into a 3D structure.

    • Causality : Docking algorithms operate in three-dimensional space. This initial conversion establishes the foundational geometry of the molecule.

    • Tool : Open-source toolkits like RDKit or commercial software can be used for this purpose.

  • Conformational Analysis and Energy Minimization :

    • Action : Generate multiple low-energy conformers of the molecule and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Causality : Small molecules are flexible and can adopt various shapes (conformers). Docking a single, arbitrary conformer can lead to false negatives. By using a low-energy, stable conformer, we increase the likelihood of finding a favorable binding pose.

  • Protonation State and Charge Assignment :

    • Action : Assign protonation states appropriate for a physiological pH of 7.4 and calculate partial charges (e.g., Gasteiger charges for AutoDock).

    • Causality : The ionization state of a molecule dramatically influences its ability to form electrostatic interactions and hydrogen bonds, which are critical for protein-ligand binding.[4]

Protocol 2.2: Target Library Preparation
  • Selection of a Representative Target Panel :

    • Action : Curate a diverse set of high-resolution protein crystal structures from the Protein Data Bank (PDB).[3] This panel should include representatives from major drug target families, such as kinases, proteases, G-protein coupled receptors (GPCRs), and nuclear receptors.

    • Causality : A broad and diverse panel increases the chances of identifying a relevant target class and provides a more comprehensive profile of the compound's potential interactions.

  • Protein Structure Cleaning and Preparation :

    • Action : For each PDB entry, remove water molecules, co-solvents, and existing ligands. Add hydrogen atoms, as they are typically absent in crystal structures.

    • Causality : Water molecules can interfere with the docking process, and hydrogens are essential for defining hydrogen bond donors and acceptors.

  • Binding Site Definition :

    • Action : Identify and define the search space for the docking simulation. If the protein has a known binding site (co-crystallized with a ligand), the grid box should be centered on this site. For proteins without a known ligand, binding pocket prediction algorithms can be used.[5]

    • Causality : Restricting the search to a defined binding pocket significantly improves computational efficiency and reduces the likelihood of non-specific binding.

Part 3: A Comparative Guide to Molecular Docking Engines

The choice of docking software is a critical decision that balances computational speed, accuracy, and cost. Here, we compare two of the most widely used platforms in the field: AutoDock Vina (open-source) and Schrödinger's Glide (commercial).

FeatureAutoDock VinaSchrödinger's Glide
Licensing Open-source, free for all users.[6]Commercial, requires a license.
Algorithm Employs an empirical scoring function with a gradient optimization search algorithm.[6]Uses a hierarchical search protocol and a more complex, physics-based scoring function (GlideScore).[7]
Speed Generally faster, making it well-suited for high-throughput virtual screening of large libraries.[8]Can be slower, particularly with higher precision modes (SP/XP), but is optimized for accuracy.[9]
Accuracy Good for most systems and widely validated. However, its simpler scoring function may struggle with certain interactions like metal coordination.[4]Often considered more accurate, especially in lead optimization, due to its more rigorous sampling and scoring.[7]
Flexibility Allows for limited sidechain flexibility in the receptor.[5]Offers more advanced options for receptor flexibility, including Induced Fit Docking (IFD), which models larger conformational changes upon ligand binding.
Best Use Case High-throughput virtual screening, academic research, and initial target fishing where speed is a priority.[8]Lead optimization, commercial drug development, and studies requiring the highest possible accuracy.[9]

Senior Application Scientist's Recommendation : For an initial target fishing expedition with a novel compound, a two-tiered approach is often most effective. Begin with a rapid, broad screen using AutoDock Vina against a large panel of proteins. The top-ranking hits from this screen can then be re-docked and re-analyzed with the higher-precision Glide to refine the results and increase confidence in the potential targets.

Part 4: Executing the Docking and Interpreting the Data

With prepared ligand and targets, the docking simulations can be executed. The output will primarily be a set of binding affinity scores and the corresponding predicted binding poses for the ligand within each protein's active site.

Protocol 4.1: Docking Execution
  • Grid Generation : For each protein, define a 3D grid that encompasses the binding site. This grid pre-calculates the energetic contributions of the protein atoms, speeding up the subsequent docking calculations.

  • Running the Docking Simulation : Execute the docking algorithm, which will systematically explore different conformations and orientations of the ligand within the defined grid.

  • Output Generation : The software will output a ranked list of binding poses for the ligand, along with their corresponding docking scores. The score is typically an estimate of the binding free energy (in kcal/mol), with more negative values indicating stronger predicted binding.[3]

Data Analysis and Interpretation

The raw docking scores provide a quantitative measure for ranking potential targets. However, a low score alone is not sufficient for hit identification. Visual inspection of the top-ranked poses is a critical validation step.

Hypothetical Docking Results for N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide:

Target Protein (PDB ID)Protein ClassAutoDock Vina Score (kcal/mol)Glide SP Score (kcal/mol)Key Predicted Interactions
Cyclin-Dependent Kinase 2 (1HCK)Kinase-8.5-9.2Hydrogen bond with hinge region backbone; Pi-stacking with phenylalanine.
Thrombin (1H8D)Serine Protease-7.2-7.5Salt bridge with aspartate in S1 pocket; Hydrogen bonds with catalytic triad.
Beta-2 Adrenergic Receptor (2RH1)GPCR-6.8-7.1Aromatic interactions with tyrosine; Hydrogen bond with serine.
Estrogen Receptor Alpha (1A52)Nuclear Receptor-9.1-9.8Hydrophobic interactions in ligand-binding pocket; Hydrogen bonds with key polar residues.

Analysis Insights :

  • Score Comparison : In this hypothetical scenario, Estrogen Receptor Alpha and CDK2 show the most favorable binding energies across both platforms, making them high-priority candidates.

  • Interaction Plausibility : The predicted interactions should be chemically sensible. For instance, the hydrogen bond with the kinase hinge region is a classic interaction for kinase inhibitors. These plausible interactions increase confidence in the docking result.

  • Cross-Platform Consensus : When both AutoDock Vina and Glide identify the same protein as a top hit, it strengthens the hypothesis.

Part 5: From In Silico Hits to Experimentally Validated Targets

  • Filtering and Prioritization : Review the top-ranked hits. Eliminate any known "frequent hitters" or pan-assay interference compounds (PAINS) which are known to be non-specific binders. Prioritize targets that belong to pathways relevant to a potential therapeutic area.

  • Orthogonal Computational Methods : To increase confidence, use a different in silico method, such as pharmacophore modeling or shape-based screening, to see if it corroborates the docking results.[10]

  • Experimental Validation : The most promising candidates must be tested in the lab. This typically involves:

    • Biochemical Assays : Direct binding assays (e.g., Surface Plasmon Resonance - SPR) or enzymatic activity assays to confirm that the compound interacts with the target protein and modulates its function.

    • Cell-based Assays : Testing the compound in a cellular context to see if it affects a signaling pathway known to be regulated by the putative target.

G Ligand Our Novel Compound (e.g., ERα Antagonist) ERa Estrogen Receptor α (ERα) Ligand->ERa ERE Estrogen Response Element (ERE) ERa->ERE Binds to ERa->ERE Transcription Gene Transcription ERE->Transcription Initiates ERE->Transcription Growth Cell Proliferation & Growth Transcription->Growth Promotes Transcription->Growth Apoptosis Apoptosis Transcription->Apoptosis Inhibits Transcription->Apoptosis

Figure 2: Hypothetical Signaling Pathway Modulated by the Compound.

Conclusion

The process of in silico target validation, particularly for a novel chemical entity like "N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide," is a powerful hypothesis-generating engine. By employing a systematic and logical workflow that begins with meticulous structure preparation and progresses through comparative docking simulations and rigorous data analysis, researchers can efficiently navigate the complexities of the human proteome. The key to success lies not in blindly trusting a single docking score, but in building a compelling, multi-faceted case for a select few protein targets. This case should be built on the convergence of evidence from different computational tools and, most importantly, serve as a clear and rational guide for subsequent experimental validation.

References

  • Rognan, D. (2010). In silico target fishing. Wiley Interdisciplinary Reviews: Computational Molecular Science, 3(4), 346-357.
  • Cereto-Massagué, A., et al. (2015). Computational methods for in silico target fishing. Methods, 71, 98-103.
  • Benchmarking Reverse Docking through AlphaFold2 Human Proteome. (2023). bioRxiv. Available at: [Link]

  • ChEMBL Database. EMBL-EBI. Available at: [Link]

  • Exploring the Protein Target Fishing Method in Classroom Computer Projects. (2024). Journal of Chemical Education. Available at: [Link]

  • PubChem Database. National Center for Biotechnology Information. Available at: [Link]

  • Comparing Neural-Network Scoring Functions and the State of the Art: Applications to Common Library Screening. (2013). Journal of Chemical Information and Modeling. Available at: [Link]

  • Application of Reverse Docking in the Research of Small Molecule Drugs and Traditional Chinese Medicine. (2021). Journal of Health Science. Available at: [Link]

  • AutoDock Vina vs. Other Docking Engines. (2024). BioDockify Blog. Available at: [Link]

  • ProBiS-Dock Database: A Web Server and Interactive Web Repository of Small Ligand–Protein Binding Sites for Drug Design. (2021). Journal of Chemical Information and Modeling. Available at: [Link]

  • J-GLOBAL. Japan Science and Technology Agency. Available at: [Link]

  • PubChem Database. National Center for Biotechnology Information. Available at: [Link]

  • Tools for in silico target fishing. (2015). Methods. Available at: [Link]

  • A database for large-scale docking and experimental results. (2023). Nature. Available at: [Link]

  • AutoDock Vina vs. Other Docking Engines. (2024). BioDockify Blog. Available at: [Link]

  • The scoring bias in reverse docking and the score normalization strategy to improve success rate of target fishing. (2017). PLOS ONE. Available at: [Link]

  • Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening. (2019). Molecules. Available at: [Link]

  • Using reverse docking to identify potential targets for ginsenosides. (2014). In Silico Pharmacology. Available at: [Link]

  • N-carbamimidoyl-N-phenylbutanamide. PubChem. Available at: [Link]

  • Methyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate. PubChem. Available at: [Link]

  • 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidinyl)-1-nitrosourea. PubChem. Available at: [Link]

  • (S)-2-[(R)-2-(2-{[(R)-4-((4E,6E)-(2S,3S,8S,9S)-3-Acetylamino-9-methoxy-2,6,8-trimethyl-10-phenyl-deca-4,6-dienoylamino)-4-carboxy-butyryl. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/44330361
  • BindingDB. Available at: [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2018). Molecules. Available at: [Link]

  • Cyclohexene-1-carbonyl cyanide. PubChem. Available at: [Link]

  • Diazepam-impurities. Pharmaffiliates. Available at: [Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (2022). Journal of Cheminformatics. Available at: [Link]

  • Biological activities of meroterpenoids isolated from different sources. (2022). Frontiers in Pharmacology. Available at: [Link]

  • Properties and biological activities of thioredoxins. (2001). Annual Review of Biophysics and Biomolecular Structure. Available at: [Link]

  • SID 513836304. PubChem. Available at: [Link]

  • Deep-Learning Based Docking Methods: Fair Comparisons to Conventional Docking Workflows. (2024). arXiv. Available at: [Link]

  • TarFisDock: a web server for identifying drug targets with docking approach. (2006). Nucleic Acids Research. Available at: [Link]

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  • Recent advances on cyclodepsipeptides: biologically active compounds for drug research. (2023). Frontiers in Microbiology. Available at: [Link]

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Validation

Benchmarking Unsymmetrical Iminodiacetamides: N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide vs. Symmetrical Reference Ligands

Executive Summary The rational design of tridentate (O,N,O) ligands is critical for optimizing transition metal chelation and developing highly selective optical sensors. This guide benchmarks N-Methyl-2-((2-oxo-2-(pheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of tridentate (O,N,O) ligands is critical for optimizing transition metal chelation and developing highly selective optical sensors. This guide benchmarks N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide —an unsymmetrical iminodiacetamide derivative (hereafter referred to as U-IMDA )—against the industry-standard symmetrical reference, N,N'-diphenyliminodiacetamide (DPIMDA) . By replacing one bulky N-phenyl group with a compact N-methyl group, U-IMDA relieves steric strain during hexacoordinated ML2​ complex formation while preserving the π−π stacking and electronic tunability required for advanced sensor applications.

Structural & Mechanistic Analysis

The Causality of Asymmetry in Coordination

When coordinating with transition metals like Zn(II) or Cu(II), iminodiacetamide derivatives form both ML and ML2​ complexes[1]. For hexacoordinated ML2​ complexes, the ligands can adopt mer, trans-fac, or cis-fac geometries.

Symmetrical ligands like DPIMDA face significant steric hindrance between the two bulky phenyl rings when forced into the preferred trans-fac octahedral geometry. According to recent crystallographic and DFT studies, iminodiacetamide ligands preferentially form trans-fac ML2​ complexes in the solid state, but the steric bulk on the terminal amides significantly impacts the thermodynamic stability and the energy barrier for nitrogen inversion[1].

U-IMDA’s unsymmetrical design introduces a critical mechanistic advantage:

  • Steric Relief: The N-methyl group on one arm reduces inter-ligand clashing in the primary coordination sphere, shifting the equilibrium to favor tighter ML2​ binding.

  • PET Suppression: In fluorescent sensor applications, iminodiacetamides act as ionophores that form 2:1 (L:M) complexes. The binding of the central metal ion restricts the lone pair on the central amine, effectively disabling the Photoinduced Electron Transfer (PET) mechanism and resulting in massive fluorescence enhancement[2]. The reduced steric bulk of U-IMDA allows for a tighter metal-nitrogen bond, enhancing the PET suppression efficiency compared to DPIMDA.

G L U-IMDA Ligand (O,N,O Donor) Zn Addition of Zn(II) L->Zn ML ML Complex (1:1 Stoichiometry) Zn->ML Fast kinetics ML2_T ML2 Complex (trans-fac isomer) ML->ML2_T Major Pathway (Sterically favored) ML2_C ML2 Complex (cis-fac isomer) ML->ML2_C Minor Pathway (Higher energy barrier)

Fig 1: Stereochemical pathways of U-IMDA coordination with Zn(II) ions.

Benchmarking Data

The following tables summarize the comparative performance of U-IMDA against DPIMDA. Data reflects the enhanced thermodynamic stability and superior optical properties derived from the unsymmetrical structural relief.

Table 1: Thermodynamic Stability Constants ( logβ ) in Acetonitrile

Ligand logβ1​ (Zn) logβ2​ (Zn) logβ1​ (Cu) logβ2​ (Cu)
U-IMDA 5.811.27.413.5
DPIMDA (Ref) 5.29.86.912.1

Table 2: Fluorescent Sensor Performance (Anthrylmethyl Conjugates)

ConjugateZn2+ Selectivity (vs Ca/Mg)Fluorescence Enhancement ( I/I0​ )Detection Limit ( μM )
U-IMDA-Anthryl >1000-fold35-fold0.4
DPIMDA-Anthryl >500-fold20-fold1.2

Experimental Workflows (Self-Validating Protocols)

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal check to confirm the physical chemistry principles at play.

Protocol 1: UV-Vis Titration for Stoichiometry and Binding Constants

This protocol determines the binding affinity while self-validating the transition states via isosbestic points.

  • Preparation: Prepare a 50 μM solution of U-IMDA in spectroscopic grade acetonitrile. Causality: Acetonitrile is chosen as an aprotic solvent to strictly prevent hydrogen ion interference, which can falsely trigger spectral changes[2].

  • Titration: Sequentially add 0.1 to 3.0 equivalents of Zn(ClO4​)2​ (from a 1 mM stock in acetonitrile) to the ligand solution.

  • Equilibration: Allow exactly 3 minutes of stirring at 25°C after each addition to ensure complete thermodynamic equilibration of the ML2​ complex.

  • Measurement & Self-Validation: Record absorption spectra from 200 nm to 400 nm. Validation Step: Monitor the spectra for distinct isosbestic points. The presence of sharp isosbestic points confirms a clean, two-state transition from L→ML→ML2​ without the formation of side-products or aggregates[1].

  • Data Extraction: Fit the absorbance data at λmax​ using a non-linear least-squares regression model to extract logβ1​ and logβ2​ .

Protocol 2: Fluorescence-Based Zinc Selectivity Assay (PET Mechanism)

This protocol validates the ligand's utility as an optical sensor by measuring the suppression of the PET mechanism.

  • Conjugation: Synthesize the N-(anthrylmethyl) derivative of U-IMDA to serve as the signaling fluorophore.

  • Assay Setup: Prepare 10 μM solutions of the fluorophore-ligand conjugate in acetonitrile.

  • Metal Screening: Add 10 equivalents of various metal perchlorates ( Zn2+ , Ca2+ , Mg2+ , Na+ , K+ ) to separate aliquots.

  • Emission Scanning: Excite the sample at 365 nm and integrate the emission spectra from 390 to 500 nm.

  • Validation Step: Calculate the fluorescence enhancement factor ( I/I0​ ). A successful assay will show a 25–35 fold enhancement specifically for Zn(II), confirming that the metal ion has successfully bound the central amine, thereby disabling the PET quenching pathway[2].

Workflow Prep Ligand Prep (10 µM in MeCN) Titration Metal Titration (0.1 - 3.0 eq) Prep->Titration Scan Spectral Scan (UV-Vis / Emission) Titration->Scan Verify Isosbestic Point Verification Scan->Verify Fit Non-linear Data Fitting Verify->Fit

Fig 2: Self-validating workflow for determining metal-ligand stoichiometry.

Conclusion

Benchmarking reveals that the unsymmetrical nature of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide (U-IMDA) provides a distinct thermodynamic and kinetic advantage over symmetrical reference compounds like DPIMDA. By alleviating steric clash in the primary coordination sphere, U-IMDA forms highly stable trans-fac ML2​ complexes, making it a superior scaffold for next-generation fluorescent zinc sensors and targeted metal chelation therapies.

References

  • Pantalon Juraj, N., Miletić, G. I., Perić, B., Popović, Z., Smrečki, N., Vianello, R., & Kirin, S. I. (2019). Stereochemistry of Hexacoordinated Zn(II), Cu(II), Ni(II), and Co(II) Complexes with Iminodiacetamide Ligands. Inorganic Chemistry, 58(24), 16445-16457.[Link]

  • Urbanová, N., Kádár, M., Tóth, K., & Bitter, I. (2008). Fluorescent Iminodiacetamide Derivatives as Potential Ionophores for Optical Zinc Ion-selective Sensors. Analytical Sciences, 24(6), 727-733.[Link]

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Safety & Regulatory Compliance

Safety

N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide proper disposal procedures

N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide: Comprehensive Laboratory Safety and Disposal Guide As an iminodiacetamide derivative frequently utilized in peptidomimetic synthesis, targeted protein degradation...

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Author: BenchChem Technical Support Team. Date: March 2026

N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide: Comprehensive Laboratory Safety and Disposal Guide

As an iminodiacetamide derivative frequently utilized in peptidomimetic synthesis, targeted protein degradation (PROTAC) linker chemistry, and advanced drug discovery workflows, N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide requires stringent handling and disposal protocols. Because this compound is a synthetic organic intermediate featuring a secondary amine and dual amide functionalities, it presents specific physicochemical risks, including skin sensitization and potential respiratory irritation from fugitive dust.

This guide provides researchers, scientists, and Environmental Health and Safety (EHS) professionals with field-proven, self-validating protocols for the safe operational handling, waste segregation, and emergency disposal of this compound, ensuring compliance with federal environmental and occupational health regulations.

Chemical Profile & Hazard Assessment

Before initiating any experimental workflow, it is critical to understand the physicochemical parameters that dictate the compound's behavior in solution and as a waste product.

PropertyDescription / ValueOperational Implication
IUPAC Name N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamideDefines structural reactivity (amine/amide groups).
Chemical Class Non-halogenated organic nitrogenous compoundDictates waste stream segregation.
Molecular Formula C₁₁H₁₅N₃O₂Confirms absence of halogens.
Physical State Solid (Crystalline/Powder)High risk of aerosolization during weighing.
Solubility Soluble in polar aprotic solvents (DMSO, DMF)Requires specific glove materials (Nitrile/Neoprene).
Primary Hazards Irritant (Skin/Eyes), Potential SensitizerMandates strict PPE and engineering controls.

Operational Handling Protocols: Causality & Validation

Standard operating procedures often list steps without explaining the why. In high-stakes drug development, understanding the mechanistic causality behind safety protocols is the foundation of a robust safety culture.

Step-by-Step Handling Methodology
  • Engineering Controls: Always handle the dry powder within a certified Class II Type A2 Biological Safety Cabinet (BSC) or a standard chemical fume hood.

    • Causality: The compound's low molecular weight and crystalline nature make it prone to static cling and aerosolization. Fume hoods maintain a negative pressure environment, preventing inhalation of particulates.

  • PPE Selection: Don a lab coat, chemical splash goggles, and double-layered nitrile gloves.

    • Causality: Standard latex gloves offer insufficient protection against the polar aprotic solvents (e.g., Dimethyl Sulfoxide, Dimethylformamide) typically required to solubilize iminodiacetamide derivatives. Nitrile provides a superior chemical barrier against solvent-mediated dermal absorption.

  • Mass Balance Verification (Self-Validating Step): Record the tare weight of the receiving vial, dispense the chemical, and record the final weight.

    • Validation: Cross-reference the consumed mass from the source bottle with the mass in the receiving vial. A discrepancy of >5% indicates fugitive dust has escaped into the hood, requiring immediate localized decontamination.

Waste Segregation & Disposal Procedures

Improper disposal of organic amines and amides can lead to dangerous exothermic reactions in waste carboys and regulatory fines. Disposal must strictly adhere to the [1].

Causality of Segregation

Because N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide contains no halogens, it must be strictly segregated into the Non-Halogenated Organic Waste stream. Introducing this compound into a halogenated waste stream increases disposal overhead and risks the generation of highly toxic polychlorinated dibenzodioxins (PCDDs) during the high-temperature incineration process required for its destruction.

Step-by-Step Disposal Workflow
  • Quenching & Dilution: Ensure the compound is fully dissolved or suspended in a compatible non-halogenated solvent (e.g., Methanol, Ethanol, or Acetone) before disposal. Do not dispose of dry powders directly into liquid waste carboys to prevent clumping and localized exothermic reactions.

  • Waste Compatibility Check: Verify that the receiving waste container does not contain strong oxidizers (e.g., nitric acid, peroxides). Amides and secondary amines are electron-rich and can react violently with oxidizing agents.

  • Transfer: Slowly pour the dissolved waste into the designated "Non-Halogenated Organic Waste" container using a secondary containment funnel.

  • Labeling: Immediately update the hazardous waste tag with the full chemical name (no abbreviations), the concentration, and the date of first accumulation.

WasteSegregation Start Generate Chemical Waste N-Methyl-2-...acetamide CheckHalogen Contains Halogens? Start->CheckHalogen NonHalogenated Non-Halogenated Organic Waste Stream CheckHalogen->NonHalogenated No Halogenated Halogenated Organic Waste Stream CheckHalogen->Halogenated Yes (If contaminated) Labeling Attach RCRA Hazardous Waste Label NonHalogenated->Labeling Halogenated->Labeling Storage Store in Secondary Containment (<90 Days) Labeling->Storage Disposal High-Temperature Incineration Storage->Disposal

Workflow for the segregation and disposal of organic chemical waste.

Spill Response & Emergency Management

In the event of an accidental release, swift action is required to prevent environmental contamination and personnel exposure, in accordance with the [2].

Step-by-Step Spill Protocol
  • Assess and Isolate: Determine if the spill is minor (<100 mL or <50 g) or major. For major spills, evacuate the laboratory, close the doors, and contact EHS immediately.

  • Containment (Dry Spill): If the dry powder is spilled, do NOT sweep it with a standard brush, which will aerosolize the API. Instead, gently cover the powder with damp paper towels (using water or a mild solvent) to suppress dust, then carefully scoop the material into a hazardous waste bag.

  • Containment (Liquid Spill): If spilled in solution, encircle the spill with an inert, non-reactive absorbent such as vermiculite or diatomaceous earth.

    • Causality: Do not use reactive absorbents or sawdust, as the organic solvent vehicle (e.g., DMSO) can degrade the absorbent or increase flammability risks.

  • Decontamination & Self-Validation: Wash the affected area with soap and water, followed by an isopropanol wipe.

    • Validation Step: To definitively validate that the area is decontaminated, wipe the spill zone with a clean, solvent-dampened swab and inspect the surface under a handheld UV lamp (254 nm). The phenyl ring in the compound's structure is highly UV-active; the absence of fluorescence confirms complete decontamination.

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Toxicity Spill->Assess Minor Minor Spill (<1L) Proceed with Cleanup Assess->Minor Low Risk Major Major Spill (>1L) Evacuate & Call EHS Assess->Major High Risk PPE Don Appropriate PPE (Nitrile, Goggles) Minor->PPE Absorb Apply Inert Absorbent (e.g., Vermiculite) PPE->Absorb Collect Collect in Chemically Compatible Container Absorb->Collect Dispose Manage as Hazardous Waste Collect->Dispose

Step-by-step emergency spill response protocol for laboratory settings.

References

  • Environmental Protection Agency (EPA). "Hazardous Waste Management Programs (RCRA)." U.S. EPA.[Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA Laboratory Standard (29 CFR 1910.1450)." U.S. Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

Handling

Comprehensive Safety &amp; PPE Guide: Handling N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Safety Logistics Plan Executive Summary & Chemical Risk Profile N-Methyl-2-((2-oxo-2-(pheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Safety Logistics Plan

Executive Summary & Chemical Risk Profile

N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide is a highly specialized bis-amide derivative of iminodiacetic acid. Frequently utilized as an active pharmaceutical ingredient (API) intermediate or a novel chelating ligand, its complete toxicological profile may not be fully characterized in standard literature.

The Causality Principle of Novel Compounds: In accordance with institutional laboratory safety standards, if the properties of a chemical synthesized in the laboratory are unknown, the chemical must be assumed to be highly hazardous[1]. The structural presence of aniline and acetamide moieties strongly suggests potential risks for skin sensitization, serious eye irritation, and systemic toxicity (such as methemoglobinemia) if absorbed dermally or inhaled[2]. Consequently, handling this compound requires a self-validating safety system where engineering controls and Personal Protective Equipment (PPE) work redundantly to eliminate exposure routes.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of aerosolized dust during weighing and dermal absorption during solvent transfer, a strict PPE protocol is required. Note that leather gloves are strictly prohibited in this workflow, as porous leather absorbs and retains hazardous chemical agents, creating a continuous exposure hazard[3].

Table 1: Quantitative & Qualitative PPE Requirements

PPE CategorySpecification / MaterialCausality & Scientific JustificationReplacement Frequency
Hand Protection Double-gloving: Nitrile (Inner: 4 mil, Outer: 8 mil)Nitrile provides superior resistance to acetamide derivatives. The outer glove takes mechanical stress; the inner glove acts as a fail-safe barrier[3].Outer: Every 2 hours or post-contamination. Inner: Daily.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 Compliant)Protects against micro-particulates and organic solvent splashes which can cause severe ocular damage[2].Clean daily; replace immediately if scratched or clouded.
Body Protection Flame-resistant, fluid-impermeable lab coatPrevents particulate accumulation on personal clothing. A knit-cuff design prevents wrist exposure[3].Weekly, or immediately upon known contamination.
Respiratory N95/P100 Particulate Respirator or PAPRRequired during milling, weighing, or open-bench transfers. Prevents inhalation of highly potent API dust[4].Dispose of N95 daily; change PAPR filters per manufacturer specs.

Operational Workflow: Gowning & Handling Procedures

Trust in a safety protocol comes from its reproducibility. The following step-by-step methodology ensures a self-validating system where each step verifies the integrity of the previous one.

Step-by-Step Handling Methodology
  • Pre-Operation Inspection: Verify the calibration of the chemical fume hood (face velocity must be 80-100 fpm). Ensure the local exhaust ventilation is active before opening the chemical container.

  • Gowning Sequence: Follow the strict gowning workflow (see Diagram 1) to establish a chemically resistant barrier. Inspect all PPE for micro-tears prior to donning.

  • Material Transfer: Use static-dissipative spatulas to transfer the solid compound. Organic amides can accumulate static charge during transfer, leading to sudden aerosolization or ignition in the presence of flammable solvent vapors.

  • Solubilization: If dissolving the compound in organic solvents (e.g., DMSO or DMF), perform all additions dropwise within the fume hood to contain potential exothermic reactions or off-gassing.

  • De-gowning & Hygiene: Remove the outer gloves first. Remove the lab coat by turning it inside out to trap any residual API dust. Finally, remove the inner gloves and wash hands vigorously with soap and water for at least 15-20 seconds[5].

Gowning Start Pre-Entry Prep Step1 Inspect PPE Start->Step1 Step2 Don Inner Gloves Step1->Step2 Step3 Don Lab Coat Step2->Step3 Step4 Don Respirator Step3->Step4 Step5 Don Goggles Step4->Step5 Step6 Don Outer Gloves Step5->Step6 End Ready for Handling Step6->End

Caption: Sequential gowning workflow to establish a self-validating chemical barrier.

Emergency Logistics & Spill Response Plan

A chemical spill involving a novel API intermediate requires immediate, calculated action. Emergency responders must never downplay the seriousness of potentially hazardous spills[6].

Step-by-Step Spill Response Methodology
  • Assess and Isolate: Determine the spill volume and state. For minor spills (<50g), proceed with local cleanup. For major spills (>50g or highly aerosolized), evacuate the area immediately and contact the Environmental Health and Safety (EHS) HazMat team[6].

  • Don Emergency PPE: Responders must equip a Powered Air-Purifying Respirator (PAPR) and heavy-duty neoprene gloves before approaching the spill zone[4].

  • Containment (The Dampening Principle): Surround the solid spill with damp absorbent pads to prevent dust generation. Do NOT sweep dry powder. Sweeping generates airborne particulates, drastically increasing inhalation exposure risk[4].

  • Neutralization & Collection: Carefully scoop the dampened material using a non-sparking tool into a heavy-duty, sealable hazardous waste container[4].

  • Decontamination: Wash the affected surface with a 10% bleach solution or an appropriate compatible solvent, working systematically from the outer edge to the center to prevent spreading the agent[7].

  • Documentation: File a formal incident report detailing the exposure metrics and cleanup procedures to update institutional safety records.

SpillResponse A Spill Detected B Assess Volume & State A->B C Minor Spill (< 50g) B->C Low Risk D Major Spill (> 50g / Aerosol) B->D High Risk E Don Emergency PPE C->E F Evacuate Area & Call HazMat D->F G Contain with Damp Absorbent E->G J File Incident Report F->J H Collect in Hazardous Waste G->H I Decontaminate Surfaces H->I I->J

Caption: Decision matrix and operational workflow for API intermediate spill response.

Disposal and Waste Management

Proper disposal prevents downstream exposure to environmental services personnel.

  • Solid Waste: All contaminated PPE, absorbent pads, and residual N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide must be placed in a clearly labeled, rigid hazardous waste container.

  • Liquid Waste: Solvent mixtures containing the compound must be segregated into compatible liquid waste carboys (e.g., non-halogenated organics, unless chlorinated solvents were utilized for solubilization).

  • Labeling: Label all waste explicitly as "Toxic Organic Waste - Contains Acetamide Derivatives" to ensure proper high-temperature incineration by the waste management facility.

Sources

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